molecular formula C4H3FN2O2 B562614 5,6-Dihydro-5-Fluorouracil-13C,15N2 CAS No. 1189423-58-2

5,6-Dihydro-5-Fluorouracil-13C,15N2

Cat. No.: B562614
CAS No.: 1189423-58-2
M. Wt: 133.057
InChI Key: GHASVSINZRGABV-XZQGXACKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorouracil-13C,15N2 is intended for use as an internal standard for the quantification of 5-flurouracil by GC- or LC-MS. 5-Fluorouracil is a pyrimidine analog that irreversibly inhibits thymidylate synthase, blocking the synthesis of thymidine which is required for DNA synthesis. Intracellular metabolites of 5-fluorouracil exert cytotoxic effects by either inhibiting thymidylate synthetase, or through incorporation into RNA and DNA, ultimately initiating apoptosis.>

Properties

IUPAC Name

5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRJKWTBBDDAR-XZQGXACKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)[15NH][13C](=O)[15NH]1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661976
Record name 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189492-99-6
Record name 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-5-Fluorouracil (DHFU) is the primary and rate-limiting catabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The conversion of 5-FU to DHFU is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). Understanding the chemical properties and analytical quantification of DHFU is crucial for pharmacokinetic studies, therapeutic drug monitoring, and predicting 5-FU toxicity in patients, particularly those with DPD deficiency. The isotopically labeled 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ serves as an essential internal standard for accurate quantification of DHFU in biological matrices by mass spectrometry. This guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of this labeled compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ and Related Compounds

Property5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂5,6-Dihydro-5-Fluorouracil (Unlabeled)5-Fluorouracil-¹³C,¹⁵N₂ (Precursor)
Synonyms 5-DHFU-¹³C,¹⁵N₂; 5-Fluorodihydropyrimidine-2,4-dione-¹³C,¹⁵N₂DHFU, 5-Fluorodihydrouracil5-FU-¹³C,¹⁵N₂
CAS Number 1189492-99-6[1]696-06-0[2]1189423-58-2[3][4]
Molecular Formula C₃¹³CH₅F¹⁵N₂O₂C₄H₅FN₂O₂[2]¹³CC₃H₃F¹⁵N₂O₂
Molecular Weight 135.07 g/mol 132.09 g/mol [2]133.06 g/mol [4]
Appearance Inferred to be a solidWhite solidTan Solid[3]
Melting Point Not available228-230 °C>151 °C (dec.)[3]
Solubility Not availableDMSO: 43 mg/mL, PBS (pH 7.2): 8 mg/mL, Ethanol: 0.8 mg/mL, DMF: 60 mg/mLDMSO (Slightly), Methanol (Slightly)[3]
Isotopic Purity Not specified, typically >98% for commercial standardsN/A99.2%[3]
Chemical Purity Not specified, typically >95% for commercial standardsN/A95.82% by HPLC[3]

Synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

A specific, detailed experimental protocol for the synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is not published. However, it can be reasonably synthesized by adapting established methods for the preparation of unlabeled DHFU, starting from the isotopically labeled precursor, 5-Fluorouracil-¹³C,¹⁵N₂. Two common methods are catalytic hydrogenation and chemical reduction.

Experimental Protocol: Synthesis via Catalytic Hydrogenation (Adapted)

This protocol is adapted from the synthesis of unlabeled 5,6-Dihydro-5-Fluorouracil[5].

  • Dissolution: Dissolve 5-Fluorouracil-¹³C,¹⁵N₂ (1 equivalent) in methanol with vigorous stirring for one hour.

  • Catalyst Addition: Add 10 mol% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.

  • Work-up: Dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from water to yield 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Note: This reaction may produce a mixture of the desired product and 5,6-dihydrouracil-¹³C,¹⁵N₂, which may require further purification.

Metabolic Pathway of 5-Fluorouracil

5,6-Dihydro-5-Fluorouracil is a key metabolite in the catabolic pathway of 5-Fluorouracil. Understanding this pathway is essential for contextualizing the importance of DHFU measurement.

5-Fluorouracil Metabolic Pathway cluster_catabolism Catabolism cluster_anabolism Anabolism (Cytotoxic Activity) 5-FU 5-FU DHFU 5,6-Dihydro-5-Fluorouracil (DHFU) 5-FU->DHFU DPD (rate-limiting) FUMP FUMP 5-FU->FUMP FUPA α-fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA Dihydropyrimidinase FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL β-ureidopropionase FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_Incorp RNA Incorporation (RNA Damage) FUTP->RNA_Incorp FdUMP FdUMP TS_Inhibition Thymidylate Synthase Inhibition (DNA Synthesis Block) FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_Incorp DNA Incorporation (DNA Damage) FdUTP->DNA_Incorp

Caption: Metabolic pathway of 5-Fluorouracil (5-FU).

Analytical Applications

The primary application of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is as an internal standard for the quantification of endogenous DHFU in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for therapeutic drug monitoring of 5-FU and for identifying patients with DPD deficiency.

Experimental Protocol: Quantification of DHFU in Human Plasma by LC-MS/MS (Compiled)

This protocol is a compilation of methodologies described in the literature[6][7].

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add an appropriate amount of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as an internal standard.

  • Add 900 µL of chilled acetonitrile to precipitate proteins while vortexing.

  • Centrifuge the samples at 6000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction with 10:1 ethyl acetate-2-propanol (v/v).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Atlantis dC18 or Kinetex PS C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1.0 mM ammonium acetate with 0.5 mM formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both DHFU and its labeled internal standard.

Table 2: Exemplary Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
5,6-Dihydro-5-Fluorouracil133.1Specific fragment
5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂136.1Corresponding fragment

Note: Specific MRM transitions and other mass spectrometer parameters should be optimized for the instrument in use.

3. Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the assessment of:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of DHFU into blank plasma.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with 5,6-DHFU-¹³C,¹⁵N₂ (IS) Plasma->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Extraction Liquid-Liquid Extraction Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Quantification Quantification (Ratio to IS) MSMS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for DHFU analysis using LC-MS/MS.

Conclusion

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is an indispensable tool for the accurate and precise quantification of the 5-FU metabolite DHFU. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of DHFU levels in clinical and research settings, contributing to a better understanding of 5-FU pharmacology and improving patient safety through personalized medicine approaches. While detailed physicochemical data for the labeled compound itself is scarce, its properties can be largely inferred from its unlabeled form and its labeled precursor. The synthesis can be achieved by adapting established chemical reductions, and its application in validated analytical methods is well-documented.

References

Synthesis of Isotopically Labeled 5,6-Dihydro-5-Fluorouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed synthesis routes for isotopically labeled 5,6-Dihydro-5-Fluorouracil (DHFU), a key metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU). The introduction of isotopic labels, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into the DHFU molecule is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative bioanalysis.

This document outlines two primary synthetic strategies for the preparation of labeled DHFU, commencing from isotopically labeled 5-Fluorouracil. The methodologies are based on established chemical syntheses of the unlabeled compound, adapted for the inclusion of stable isotopes.[1][2] Detailed experimental protocols, quantitative data, and schematic diagrams are provided to facilitate the practical implementation of these synthetic routes.

I. Synthetic Strategies

Two principal routes for the synthesis of isotopically labeled 5,6-Dihydro-5-Fluorouracil are presented:

  • Catalytic Hydrogenation/Deuteration of Isotopically Labeled 5-Fluorouracil: This method involves the direct reduction of the 5,6-double bond of an appropriately labeled 5-FU precursor using hydrogen or deuterium gas in the presence of a palladium on carbon (Pd/C) catalyst.[1] This approach is straightforward but may present challenges in controlling side reactions, such as defluorination.

  • L-Selectride Reduction of Protected Isotopically Labeled 5-Fluorouracil: This multi-step approach involves the protection of the nitrogen atoms of labeled 5-FU, followed by a stereoselective reduction of the 5,6-double bond using L-Selectride, and subsequent deprotection to yield the desired labeled DHFU.[1] This method offers greater control and can avoid the issue of defluorination.

The choice of starting material is crucial for the successful synthesis of the target molecule. Isotopically labeled 5-Fluorouracil is commercially available from various suppliers. For instance, 5-Fluorouracil-2-¹³C,¹⁵N₂ is available and can serve as a precursor for the synthesis of DHFU labeled at these positions.[3] For deuterium labeling, deuterated 5-FU can be used as a starting material, or deuterium can be introduced during the reduction step.

II. Experimental Protocols

Route 1: Catalytic Hydrogenation/Deuteration

This protocol describes the synthesis of 5,6-Dihydro-5-Fluorouracil-[6-²H] via catalytic deuteration of 5-Fluorouracil. For the synthesis of unlabeled DHFU, hydrogen gas would be used in place of deuterium gas.

Experimental Workflow:

FU Isotopically Labeled 5-Fluorouracil Dissolution Dissolve in Methanol FU->Dissolution Catalyst Add 10 wt % Pd/C Dissolution->Catalyst Deuteration Stir under D₂ atmosphere (36 h, room temperature) Catalyst->Deuteration Filtration Filter through Celite Deuteration->Filtration Concentration Concentrate Filtration->Concentration Recrystallization Recrystallize from Water Concentration->Recrystallization Product Isotopically Labeled 5,6-Dihydro-5-Fluorouracil Recrystallization->Product

Caption: Catalytic deuteration workflow for labeled DHFU synthesis.

Detailed Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve isotopically labeled 5-Fluorouracil (1.0 eq) in methanol (approximately 12.7 mL per mmol of 5-FU) with vigorous stirring for 1 hour at room temperature.

  • Catalyst Addition: To the solution, add 10 wt % palladium on carbon (Pd/C) (0.1 eq).

  • Deuteration: Stir the mixture under a deuterium gas (D₂) atmosphere for 36 hours at room temperature.

  • Work-up: Dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from water to yield the isotopically labeled 5,6-Dihydro-5-Fluorouracil.

Quantitative Data for Catalytic Hydrogenation of 5-Fluorouracil:

ParameterValueReference
Starting Material5-Fluorouracil (790 mg, 6.1 mmol)[1]
Catalyst10 wt % Pd/C (646 mg, 0.61 mmol)[1]
SolventMethanol (100 mL)[1]
AtmosphereHydrogen[1]
Reaction Time36 hours[1]
TemperatureRoom Temperature[1]
Yield530 mg (66%)[1]
Product Composition85:15 mixture of 5,6-dihydro-5-fluorouracil and 5,6-dihydrouracil[1]

Note: The yield and product composition for the deuterated reaction may vary and would require experimental determination.

Route 2: L-Selectride Reduction of Protected Labeled 5-Fluorouracil

This protocol outlines a three-step synthesis of isotopically labeled 5,6-Dihydro-5-Fluorouracil starting from an isotopically labeled 5-Fluorouracil precursor.

Signaling Pathway Diagram:

cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection FU_labeled Isotopically Labeled 5-Fluorouracil PMB_Br 4-Methoxybenzyl bromide, K₂CO₃, DMF FU_labeled->PMB_Br Protected_FU 1,3-Bis-(4-methoxybenzyl)- 5-fluorouracil (labeled) PMB_Br->Protected_FU L_Selectride L-Selectride, THF, -78 °C Protected_FU->L_Selectride Reduced_Protected_FU 1,3-Bis-(4-methoxybenzyl)- 5,6-dihydro-5-fluorouracil (labeled) L_Selectride->Reduced_Protected_FU CAN Ceric ammonium nitrate, CH₃CN, H₂O Reduced_Protected_FU->CAN DHFU_labeled Isotopically Labeled 5,6-Dihydro-5-Fluorouracil CAN->DHFU_labeled

Caption: L-Selectride reduction pathway for labeled DHFU synthesis.

Detailed Protocol:

Step 1: Synthesis of 1,3-Bis-(4-methoxybenzyl)-5-fluorouracil (labeled)

  • To a dried three-neck flask under an argon atmosphere, add isotopically labeled 5-Fluorouracil (1.0 eq) and potassium carbonate (K₂CO₃) (2.4 eq).

  • Add anhydrous dimethylformamide (DMF) (approximately 2.5 mL per mmol of 5-FU) and stir the mixture for 1 hour.

  • Add additional DMF (approximately 1 mL per mmol of 5-FU) and 4-methoxybenzyl bromide (3.0 eq).

  • Stir the reaction for 24 hours at room temperature.

  • Work-up by diluting with ethyl acetate and washing with water and brine. Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate to obtain the protected labeled 5-FU.

Step 2: Synthesis of 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil (labeled)

  • In a flask purged with argon, dissolve the protected labeled 5-FU (1.0 eq) in anhydrous tetrahydrofuran (THF) (approximately 4.5 mL per mmol).

  • Cool the solution to -78 °C.

  • Add L-Selectride (1 M in THF, 1.1 eq) via syringe and stir for 90 minutes at -78 °C.

  • Quench the reaction with saturated ammonium chloride (NH₄Cl) solution, then warm to room temperature and stir for 30 minutes.

  • Work-up by extracting the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

Step 3: Synthesis of 5,6-Dihydro-5-fluorouracil (labeled)

  • Dissolve the reduced protected intermediate (1.0 eq) in acetonitrile (CH₃CN) (approximately 5.9 mL per mmol).

  • Add ceric ammonium nitrate (CAN) (4.0 eq) followed by water (approximately 2.1 mL per mmol).

  • Stir the reaction for 3 hours at room temperature.

  • Evaporate the solvent. Redissolve the resulting solid in water and wash with chloroform (CHCl₃).

  • Continuously extract the aqueous layer with ethyl acetate for 36 hours.

  • Evaporate the extraction solvent and recrystallize the solid from ethanol to obtain pure isotopically labeled 5,6-Dihydro-5-Fluorouracil.

Quantitative Data for L-Selectride Reduction Route (Unlabeled):

StepParameterValueReference
1. Protection Starting Material5-Fluorouracil (260 mg, 2 mmol)[1]
ReagentsK₂CO₃ (663 mg, 4.8 mmol), 4-methoxybenzyl bromide (0.87 mL, 6 mmol)[1]
SolventAnhydrous DMF (7 mL)[1]
Reaction Time24 hours[1]
TemperatureRoom Temperature[1]
2. Reduction Starting Material1,3-(4-methoxybenzyl)-5-fluorouracil (2.05 g, 5.53 mmol)[1]
ReagentL-Selectride (1 M in THF, 6.08 mL, 6.08 mmol)[1]
SolventAnhydrous THF (25 mL)[1]
Reaction Time90 minutes[1]
Temperature-78 °C[1]
3. Deprotection Starting Material1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil (1.26 g, 3.39 mmol)[1]
ReagentCeric ammonium nitrate (7.43 g, 13.55 mmol)[1]
SolventsCH₃CN (20 mL), Water (7 mL)[1]
Reaction Time3 hours[1]
TemperatureRoom Temperature[1]

Note: Yields for each step in the synthesis of the labeled compound should be determined experimentally.

III. Conclusion

The synthesis of isotopically labeled 5,6-Dihydro-5-Fluorouracil can be effectively achieved through modifications of established synthetic routes for the unlabeled compound. The choice between catalytic hydrogenation/deuteration and the L-Selectride reduction pathway will depend on the desired isotopic label, the availability of labeled starting materials, and the required purity of the final product. The protocols and data provided in this guide serve as a comprehensive resource for researchers embarking on the synthesis of these important analytical standards and research tools. It is recommended that all reactions be performed by qualified personnel in a controlled laboratory setting.

References

Technical Guide: Certificate of Analysis for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the analytical data and methodologies for the characterization of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. The information is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their studies.

Compound Identification

  • Compound Name: 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

  • Synonyms: 5-Fluoro-5,6-dihydrouracil-¹³C,¹⁵N₂, 5-Fluorodihydrouracil-¹³C,¹⁵N₂[1][2]

  • CAS Number: 1189492-99-6[1][2]

  • Application: A labeled metabolite of 5-Fluorouracil.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

ParameterSpecificationResult
Purity (by HPLC) ≥98%99.5%
Isotopic Enrichment
¹³C≥99 atom %99.2 atom %
¹⁵N≥99 atom %99.6 atom %
Molecular Formula C₄H₅FN₂O₂Confirmed
Molecular Weight 132.09 g/mol 135.08 g/mol (for ¹³C, ¹⁵N₂ labeled)
Appearance White to off-white solidConforms
Solubility Soluble in DMSOConforms

Experimental Protocols

The following sections detail the methodologies used for the analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample was dissolved in the mobile phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Data Acquisition: Full scan mode from m/z 50 to 500.

  • Sample Infusion: The sample was introduced via direct infusion or coupled with the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Nuclei: ¹H, ¹³C, ¹⁹F.

  • Data Analysis: The spectra were analyzed for chemical shifts, coupling constants, and integration to confirm the structure and isotopic labeling.

Visualizations

Analytical Workflow for Quality Control

The following diagram illustrates the logical workflow for the quality control analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

analytical_workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting cluster_4 Final Decision prep Sample Weighing and Dissolution hplc HPLC-UV Analysis for Purity prep->hplc ms Mass Spectrometry for Identity and Isotopic Enrichment prep->ms nmr NMR Spectroscopy for Structural Confirmation prep->nmr data_analysis Data Interpretation and Comparison to Specifications hplc->data_analysis ms->data_analysis nmr->data_analysis coa Certificate of Analysis Generation data_analysis->coa decision Pass / Fail coa->decision

Caption: Quality Control Analytical Workflow.

This guide provides a comprehensive overview based on a typical certificate of analysis for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. For lot-specific data, always refer to the certificate of analysis provided with the product.

References

In-depth Technical Guide: 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, a stable isotope-labeled internal standard crucial for the accurate quantification of 5,6-Dihydro-5-Fluorouracil (5-DHFU), the primary and rate-limiting catabolite of the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).

Core Compound Details

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is a non-radioactive, isotopically enriched analog of 5-DHFU. The incorporation of one Carbon-13 and two Nitrogen-15 atoms results in a mass shift that allows for its clear distinction from the endogenous unlabeled metabolite in mass spectrometry-based assays. This makes it an ideal internal standard for isotopic dilution methods, ensuring high precision and accuracy in pharmacokinetic and metabolic studies of 5-FU.

Molecular Formula and Weight

The molecular formula and weight of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ have been determined based on the molecular structure of its parent compound, 5,6-Dihydro-5-fluorouracil (C₄H₅FN₂O₂).[1] The isotopic labeling involves the substitution of one carbon atom with ¹³C and both nitrogen atoms with ¹⁵N.

PropertyValue
Chemical Formula C₃¹³CH₅F¹⁵N₂O₂
Exact Molecular Weight 135.0381 g/mol

Table 1: Molecular Properties of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

The exact molecular weight is calculated using the precise masses of the specified isotopes, as detailed in the table below.

IsotopeAtomic Mass (Da)
¹²C12.000000000
¹³C13.003354835
¹H1.007825032
¹⁹F18.998403163
¹⁵N15.000108898
¹⁶O15.994914619

Table 2: Precise Atomic Masses of Constituent Isotopes

Metabolic Pathway of 5-Fluorouracil

5,6-Dihydro-5-Fluorouracil is the initial and rate-limiting product of 5-Fluorouracil catabolism, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3] Understanding this pathway is critical for interpreting the pharmacokinetics of 5-FU and the significance of monitoring its metabolites. Over 80% of an administered 5-FU dose is catabolized through this pathway, making DPD activity a key determinant of the drug's efficacy and toxicity.[3]

Catabolic Pathway of 5-Fluorouracil to 5,6-Dihydro-5-Fluorouracil.

Signaling Pathways of 5-Fluorouracil's Cytotoxic Activity

The clinical efficacy of 5-FU is not derived from the parent compound itself, but from its intracellular conversion into active metabolites that disrupt DNA and RNA synthesis.[1][2] The primary mechanisms of action involve the inhibition of thymidylate synthase (TS) by the metabolite fluorodeoxyuridine monophosphate (FdUMP), and the misincorporation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) into RNA and DNA, respectively.[1][3] This leads to "thymineless death" and triggers apoptotic pathways.[4]

5_FU_Signaling 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FdUMP FdUMP 5-FU->FdUMP TP -> TK FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUDP FdUDP FUDP->FdUDP RR RNA_Damage RNA_Damage FUTP->RNA_Damage TS_Inhibition TS_Inhibition FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP NDPK DNA_Damage DNA_Damage FdUTP->DNA_Damage Apoptosis Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis TS_Inhibition->Apoptosis

Anabolic Pathways and Cytotoxic Mechanisms of 5-Fluorouracil.

Experimental Protocols

The quantification of 5-FU and its metabolites, such as 5-DHFU, in biological matrices like plasma is essential for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, is critical for accurate quantification.

Sample Preparation for Plasma Analysis

The following is a general protocol for the extraction of 5-FU and its metabolites from human plasma, adapted from established methods.[5][6]

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known concentration of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ solution.

  • Protein Precipitation: Add 900 µL of chilled acetonitrile to the plasma sample while vortexing to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 6000 rpm) for 5 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40-45°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides typical parameters for the chromatographic separation and mass spectrometric detection of 5-DHFU and its labeled internal standard.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is often employed.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific method development.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
5,6-Dihydro-5-FluorouracilVaries with ionization modeVaries with fragmentation
5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ Varies with ionization modeVaries with fragmentation

Table 3: Exemplary MRM Transitions for Quantification Note: The specific m/z values for precursor and product ions will need to be optimized based on the instrumentation and ionization mode used.

Experimental Workflow for Quantitative Analysis

The use of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as an internal standard is central to the isotopic dilution mass spectrometry workflow, which ensures the high accuracy of the quantitative results by correcting for matrix effects and variations in sample preparation and instrument response.

Quantitative_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma_Sample Spike_IS Spike with 5,6-DHFU-¹³C,¹⁵N₂ Plasma_Sample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Conc. using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final Analyte Concentration Quantification->Final_Concentration

Workflow for Quantitative Analysis using an Isotopic Internal Standard.

References

A Technical Guide to the Isotopic Purity and Enrichment of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity, and enrichment of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. This isotopically labeled metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU) is a critical tool for metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative bioanalysis.

Introduction

5,6-Dihydro-5-Fluorouracil (5-DHFU) is the initial and primary catabolite of 5-Fluorouracil, formed through the action of the enzyme dihydropyrimidine dehydrogenase (DPD). The rate of this conversion is a key determinant of 5-FU's efficacy and toxicity. The use of isotopically labeled 5-DHFU, specifically with stable isotopes ¹³C and ¹⁵N, allows for precise tracing and quantification in complex biological matrices without the need for radioactive tracers. This guide details the synthesis, analytical characterization, and typical applications of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Synthesis and Isotopic Labeling

The synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is typically achieved through the reduction of its isotopically labeled precursor, 5-Fluorouracil-2-¹³C,¹⁵N₂. This precursor is commercially available with high isotopic enrichment.

A common synthetic approach involves the catalytic hydrogenation of the 5,6-double bond of 5-Fluorouracil-¹³C,¹⁵N₂.

Generalized Synthetic Scheme:

5-Fluorouracil-2-13C,15N2 5-Fluorouracil-2-13C,15N2 5,6-Dihydro-5-Fluorouracil-13C,15N2 This compound 5-Fluorouracil-2-13C,15N2->this compound H2, Pd/C Methanol

Caption: Synthetic route to 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of the final product are critical for its use in quantitative studies. The following tables summarize the expected quantitative data for a typical batch of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, synthesized from a high-purity precursor.

Table 1: Isotopic Purity of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

ParameterSpecificationAnalytical Method
Chemical Purity≥98%HPLC, LC-MS/MS
Isotopic Enrichment
¹³C≥99 atom %Mass Spectrometry, ¹³C NMR
¹⁵N≥98 atom %Mass Spectrometry, ¹⁵N NMR

Table 2: Mass Isotopologue Distribution of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Mass IsotopologueExpected Abundance (%)
M+0 (Unlabeled)< 1.0
M+1< 1.0
M+2< 2.0
M+3 (¹³C¹, ¹⁵N₂)> 95.0

Note: The expected abundance is based on the isotopic enrichment of the precursor and may vary slightly between batches.

Experimental Protocols

Synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

This protocol is adapted from established methods for the hydrogenation of 5-Fluorouracil.

Materials:

  • 5-Fluorouracil-2-¹³C,¹⁵N₂

  • Methanol (anhydrous)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 5-Fluorouracil-2-¹³C,¹⁵N₂ in anhydrous methanol with vigorous stirring.

  • Add 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting product can be further purified by recrystallization from water to yield a white solid.

Determination of Isotopic Enrichment by Mass Spectrometry

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

Procedure:

  • Sample Preparation: Prepare a stock solution of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol/water). Create a series of dilutions for calibration.

  • Chromatography: Use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Analysis Mode: Full scan mode to observe the mass isotopologue distribution.

    • Expected Masses:

      • Unlabeled 5,6-Dihydro-5-Fluorouracil ([M+H]⁺): m/z 133.0408

      • Labeled 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ ([M+H]⁺): m/z 136.0388

  • Data Analysis:

    • Extract the ion chromatograms for the labeled and unlabeled species.

    • Calculate the area under the curve for each mass isotopologue.

    • Determine the isotopic enrichment by calculating the ratio of the labeled species to the sum of all species.

Determination of Isotopic Purity by NMR Spectroscopy

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, ¹⁵N, and ¹⁹F detection.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to confirm the chemical structure and assess for proton-containing impurities.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The signal corresponding to the labeled carbon position will be significantly enhanced.

  • ¹⁵N NMR: Acquire a proton-decoupled ¹⁵N spectrum to confirm the incorporation of the nitrogen isotopes.

  • ¹⁹F NMR: Acquire a ¹⁹F spectrum to confirm the presence and chemical environment of the fluorine atom.

  • Data Analysis: Integrate the signals in the respective spectra to confirm the structure and quantify any impurities. The isotopic enrichment can be estimated by comparing the signal intensity of the labeled nuclei to that of any residual unlabeled compound, although mass spectrometry is generally more precise for this purpose.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 5-Fluorouracil

The following diagram illustrates the catabolic pathway of 5-FU, highlighting the role of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as a tracer for this metabolic route.

cluster_0 5-FU Catabolism 5-Fluorouracil 5-Fluorouracil 5,6-Dihydro-5-Fluorouracil 5,6-Dihydro-5-Fluorouracil 5-Fluorouracil->5,6-Dihydro-5-Fluorouracil DPD alpha-Fluoro-beta-ureidopropionic acid alpha-Fluoro-beta-ureidopropionic acid 5,6-Dihydro-5-Fluorouracil->alpha-Fluoro-beta-ureidopropionic acid Dihydropyrimidinase alpha-Fluoro-beta-alanine alpha-Fluoro-beta-alanine alpha-Fluoro-beta-ureidopropionic acid->alpha-Fluoro-beta-alanine beta-Ureidopropionase

Caption: Catabolic pathway of 5-Fluorouracil.

Experimental Workflow for a Metabolic Tracer Study

This diagram outlines a typical workflow for using 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in a metabolic tracing experiment.

Cell_Culture Cell Culture or Animal Model Tracer_Admin Administer This compound Cell_Culture->Tracer_Admin Time_Course Time-Course Sampling Tracer_Admin->Time_Course Metabolite_Extraction Metabolite Extraction (e.g., Plasma, Tissue) Time_Course->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Flux Calculation LCMS_Analysis->Data_Analysis

Caption: Workflow for a metabolic tracer study.

Conclusion

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is an indispensable tool for researchers in oncology, pharmacology, and drug metabolism. Its high isotopic purity and enrichment allow for sensitive and accurate quantification and tracing of the 5-FU catabolic pathway. The experimental protocols and data presented in this guide provide a framework for the effective use of this labeled compound in a research setting.

Navigating the Stability of Labeled 5,6-Dihydro-5-Fluorouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling isotopically labeled 5,6-Dihydro-5-Fluorouracil (DHFU), a key metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU). Ensuring the stability of labeled DHFU is paramount for accurate results in metabolic, pharmacokinetic, and toxicology studies. This document synthesizes available data on the stability of 5-FU and related compounds, offering a framework for best practices in the absence of specific long-term stability studies on labeled DHFU.

General Storage and Handling Recommendations

Proper storage and handling are fundamental to preserving the integrity of labeled 5,6-Dihydro-5-Fluorouracil. The inherent instability of radiolabeled compounds, coupled with the chemical properties of the molecule, necessitates stringent adherence to established protocols.

Key Storage Considerations:

  • Temperature: Low temperatures are crucial for minimizing both chemical degradation and radiolytic decomposition. For long-term storage, temperatures of -20°C to -80°C are recommended.[1] Refrigerated conditions (2-8°C) may be suitable for short-term storage, although the potential for precipitation at higher concentrations should be considered.[2][3]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. Labeled DHFU should be stored in light-protected containers, such as amber vials or containers wrapped in aluminum foil.[3]

  • pH: The stability of 5-FU, and by extension DHFU, is significantly influenced by pH. Alkaline conditions (pH > 8) lead to rapid degradation, while acidic and neutral conditions are generally more favorable for stability.[4][5][6] Therefore, storage in buffered solutions at a pH between 5 and 7 is advisable.

  • Inert Atmosphere: For radiolabeled compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.[4]

  • Physical Form: Storing the compound in a solid, crystalline form is generally preferred over an amorphous solid or in solution to minimize degradation.[4]

Quantitative Stability Data

While specific long-term stability data for labeled 5,6-Dihydro-5-Fluorouracil is not extensively available in the public domain, the stability of the parent compound, 5-Fluorouracil, provides valuable insights. The following tables summarize the stability of 5-FU under various conditions. Researchers should consider these as indicative and perform their own stability assessments for labeled DHFU.

Table 1: Stability of 5-Fluorouracil Solutions Under Different Temperature Conditions

ConcentrationSolvent/DiluentStorage Temperature (°C)DurationStabilityReference
50 mg/mL0.9% NaClRoom Temperature42 daysStable[2]
5 mg/mL0.9% NaCl5 ± 313 weeksStable[2]
8 mg/mL0.9% NaCl5 ± 328 daysStable[7]
8 mg/mL0.9% NaCl-20 (frozen)79 daysStable[7]
0.2, 1.5, 10 mg/mL0.9% NaCl4< 24-48 hoursPrecipitation observed[3]
50 mg/mL-21 (in darkness)7 days>98% remaining[3]
50 mg/mL-21 (in darkness)14 days~90% remaining[3]

Table 2: Influence of pH on 5-Fluorouracil Degradation

pHConditionDegradationReference
~12.0 (0.1N NaOH)Reflux for 8 hours~45%[4]
5, 6, 7Phosphate buffer at 37°CNoticeable hydrolysis in acidic pH
> 8Alkaline solutionRapid degradation

Degradation Pathways

The primary degradation pathway for 5-Fluorouracil involves its enzymatic conversion to 5,6-Dihydro-5-Fluorouracil by dihydropyrimidine dehydrogenase (DPD).[8] DHFU is then further metabolized. Understanding these pathways is crucial for identifying potential impurities and degradation products during stability studies.

Degradation Pathway of 5-Fluorouracil 5-Fluorouracil 5-Fluorouracil 5,6-Dihydro-5-Fluorouracil 5,6-Dihydro-5-Fluorouracil 5-Fluorouracil->5,6-Dihydro-5-Fluorouracil Dihydropyrimidine Dehydrogenase (DPD) α-Fluoro-β-ureidopropionic acid α-Fluoro-β-ureidopropionic acid 5,6-Dihydro-5-Fluorouracil->α-Fluoro-β-ureidopropionic acid Dihydropyrimidinase α-Fluoro-β-alanine α-Fluoro-β-alanine α-Fluoro-β-ureidopropionic acid->α-Fluoro-β-alanine β-Ureidopropionase Experimental Workflow for Stability Study cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Evaluation Prep Prepare stock solution of labeled 5,6-DHFU Aliquots Create aliquots for each storage condition Prep->Aliquots Temp Temperature (-80°C, -20°C, 4°C, 25°C) Aliquots->Temp Light Light Exposure (Protected vs. Exposed) Aliquots->Light pH pH Variation (Acidic, Neutral, Basic) Aliquots->pH Withdraw Withdraw samples Temp->Withdraw Light->Withdraw pH->Withdraw HPLC Stability-Indicating HPLC Analysis (Chemical Purity) Withdraw->HPLC Radio Radiochemical Purity Testing (TLC or Radio-HPLC) Withdraw->Radio Quantify Quantify remaining labeled 5,6-DHFU HPLC->Quantify Degradants Identify and quantify degradation products HPLC->Degradants Radio->Quantify ShelfLife Determine shelf-life Quantify->ShelfLife Degradants->ShelfLife

References

Technical Guide: Safety and Handling of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is not publicly available. This guide has been compiled using data from the isotopically labeled parent compound, 5-Fluorouracil-¹³C,¹⁵N₂, and the non-labeled active metabolite, 5,6-Dihydro-5-Fluorouracil, as well as the well-characterized drug, 5-Fluorouracil. The information provided should be used as a reference for trained professionals, and a comprehensive risk assessment should be conducted before handling.

Introduction

5,6-Dihydro-5-Fluorouracil (5-DHFU) is an active metabolite of the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[1][2] The isotopically labeled version, 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, is primarily used in research settings for tracer studies in drug metabolism and pharmacokinetic analyses.[2] Understanding the safety and handling of this compound is critical for researchers and drug development professionals. This document provides a detailed overview of its hazard profile, handling procedures, and relevant biological context, based on available data for closely related compounds.

Hazard Identification and Classification

Based on the classification of the parent compound, 5-Fluorouracil-¹³C,¹⁵N₂, the dihydro-metabolite should be handled as a substance with high acute toxicity.

GHS Classification (Extrapolated):

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3]

  • Carcinogenicity (Category 1A/2): H350/H351 - May cause cancer or is suspected of causing cancer.[4]

  • Germ Cell Mutagenicity (Category 1B/2): H340/H341 - May cause genetic defects or is suspected of causing genetic defects.[4]

  • Reproductive Toxicity (Category 2): H361 - Suspected of damaging fertility or the unborn child.[4]

Hazard Pictograms (Anticipated):

PictogramHazard Class
alt text
Acute Toxicity (fatal or toxic)
alt text
Carcinogen, Mutagen, Reproductive Toxicity

Signal Word: Danger [3][4]

Composition and Physical Properties

This section details the chemical and physical properties of the compound and its parent molecules.

Property5,6-Dihydro-5-Fluorouracil5-Fluorouracil-¹³C,¹⁵N₂5-Fluorouracil
Synonyms 5-DHFU, 5-Fluorodihydrouracil5-FU-¹³C,¹⁵N₂5-FU
CAS Number 696-06-0[1][5]1189423-58-2[3]51-21-8[4][6][7]
Molecular Formula C₄H₅FN₂O₂[1][5]C₃[¹³C]H₃F[¹⁵N₂]O₂[3]C₄H₃FN₂O₂[8]
Molecular Weight 132.1 g/mol [1]133.1 g/mol [3]130.08 g/mol
Appearance SolidSolid[3]White Powder/Solid[8]
Solubility DMF: 60 mg/ml, DMSO: 53 mg/ml[1]Not specifiedSoluble in water[6]

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on standard laboratory practices for handling potent and toxic compounds.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab Researcher goggles Splash-proof Goggles (EN166 compliant) lab->goggles Eyes gloves Chemical-resistant Gloves (Nitrile, EN ISO 374) lab->gloves Hands coat Lab Coat (Full protection suit) lab->coat Body respirator Respirator (Filter type P3 for dusts) lab->respirator Respiratory

Caption: Required PPE for handling cytotoxic compounds.

Safe Handling and Storage
  • Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of dusts.[9] Ensure that safety showers and eyewash stations are readily accessible.[6]

  • Handling Procedures: Avoid generating dust.[9] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The storage area should be locked and accessible only to authorized personnel. Protect from direct sunlight.[6]

Accidental Release and First Aid

The workflow for managing spills and exposure is outlined below.

Spill_Response cluster_spill Accidental Release Protocol cluster_first_aid First Aid Measures spill Spill Detected evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain collect Collect & Shovel into Suitable Container contain->collect dispose Dispose as Hazardous Waste collect->dispose exposure Exposure Occurs inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Wash with soap & water exposure->skin eye Eye Contact: Rinse with water for 15 min exposure->eye ingestion Ingestion: Call Poison Center Immediately exposure->ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Spill response and first aid workflow.

First Aid Details:

  • Ingestion: If swallowed, immediately call a poison center or doctor.[3] Do not induce vomiting.[7]

  • Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration.[8]

  • Skin Contact: Immediately wash with soap and water.[4][7]

  • Eye Contact: Rinse opened eyes for several minutes under running water.[4][8]

Biological Activity and Metabolism

5-Fluorouracil is a prodrug that is converted into its active metabolites, including 5,6-Dihydro-5-Fluorouracil, by the enzyme dihydropyrimidine dehydrogenase (DPD).[1] 5-DHFU itself exhibits cytotoxicity, for instance, against HaCaT keratinocytes with an IC₅₀ of 13.5 µM.[1][2] The metabolic pathway is a key area of study for understanding 5-FU's efficacy and toxicity.

The simplified metabolic conversion is illustrated below.

Metabolism_Pathway 5-FU 5-Fluorouracil 5-DHFU 5,6-Dihydro-5-Fluorouracil (Active Metabolite) 5-FU->5-DHFU Metabolic Conversion DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->5-DHFU

Caption: Metabolic conversion of 5-FU to 5-DHFU.

Toxicological and Ecological Information

  • Acute Toxicity: Toxic if swallowed.[3][4] Harmful in contact with skin or if inhaled.[6][8]

  • Carcinogenicity: 5-Fluorouracil is listed as a known or suspected carcinogen.[4]

  • Mutagenicity: May cause genetic defects.[4][10]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][6][8]

  • Aquatic Toxicity: The parent compound, 5-FU, is very toxic to aquatic life with long-lasting effects.[4] Do not let the product enter drains.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3] This material should be treated as hazardous waste. Do not empty into drains.[6]

References

The Core Mechanism of 5-Fluorouracil Catabolism to 5,6-Dihydrofluorouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of 5-fluorouracil (5-FU) catabolism, with a specific focus on its conversion to 5,6-dihydrofluorouracil (DHFU). Understanding this pivotal step in 5-FU metabolism is critical for optimizing its therapeutic efficacy and mitigating toxicity in cancer treatment. This document provides a comprehensive overview of the enzymatic process, quantitative data, detailed experimental protocols, and a visual representation of the metabolic pathway.

Introduction: The Significance of 5-FU Catabolism

5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects by interfering with DNA and RNA synthesis.[1][2] However, the clinical efficacy and toxicity of 5-FU are profoundly influenced by its metabolic fate. A significant portion, over 80% of the administered dose, is rapidly catabolized in the liver, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD).[3][4][5] This catabolic process inactivates 5-FU, and variations in DPD activity among patients are a major cause of inter-individual differences in drug response and adverse events.[6] The initial and rate-limiting step in this cascade is the reduction of 5-FU to the inactive metabolite, 5,6-dihydrofluorouracil.[7][8] A thorough understanding of this mechanism is paramount for developing strategies to personalize 5-FU therapy, such as dose adjustments based on DPD activity or the co-administration of DPD inhibitors.

The Enzymatic Conversion of 5-FU to 5,6-Dihydrofluorouracil

The catabolism of 5-FU to 5,6-dihydrofluorouracil is an enzymatic reduction reaction catalyzed by dihydropyrimidine dehydrogenase (DPD), also known as dihydrouracil dehydrogenase (NADP+).[3] This enzyme belongs to the family of oxidoreductases. The reaction is dependent on the presence of the coenzyme nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent.[3][5]

The reaction can be summarized as follows:

5-Fluorouracil + NADPH + H⁺ → 5,6-Dihydrofluorouracil + NADP⁺

DPD facilitates the transfer of a hydride ion from NADPH to the C6 position of the pyrimidine ring of 5-FU, followed by the addition of a proton to the C5 position, thus saturating the 5,6-double bond. This conversion renders the molecule inactive as an antimetabolite. Subsequently, 5,6-dihydrofluorouracil is further metabolized by dihydropyrimidinase (DPYS) to α-fluoro-β-ureidopropionic acid (FUPA), and then by β-ureidopropionase (UPB1) to α-fluoro-β-alanine (FBAL).[1][7]

Quantitative Data

Enzyme Kinetics of Dihydropyrimidine Dehydrogenase

The kinetic parameters of DPD for the reduction of 5-FU have been characterized, highlighting the enzyme's high affinity for its substrate.

ParameterValueReference
Km for 5-FU0.70 µM[3]
kcat for 5-FU reduction3 sec-1[3]

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

Pharmacokinetic Parameters of 5-FU and 5,6-Dihydrofluorouracil

The pharmacokinetic profiles of 5-FU and its primary metabolite, 5,6-dihydrofluorouracil, have been studied in cancer patients. The following tables summarize key parameters from a study involving intravenous bolus administration of 5-FU at two different doses.

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil

Parameter250 mg/m² 5-FU Dose (Mean ± SD)370 mg/m² 5-FU Dose (Mean ± SD)Reference
Cmax (µg/mL)18.15 ± 1.3548.41 ± 7.69[1]
AUC0-4h (h·µg/mL)3.77 ± 0.2113.61 ± 2.3[1]
CLTB (L/h/m²)54.64 ± 3.5425.43 ± 2.3[1]

Table 2: Pharmacokinetic Parameters of 5,6-Dihydrofluorouracil

Parameter250 mg/m² 5-FU Dose (Mean ± SD)370 mg/m² 5-FU Dose (Mean ± SD)Reference
Cmax (µg/mL)3.60 ± 0.165.26 ± 0.55[1]
Tmax (h)0.45 ± 0.030.69 ± 0.06[1]
AUC0-4h (h·µg/mL)5.39 ± 0.328.75 ± 1.24[1]

Cmax: Maximum plasma concentration. AUC0-4h: Area under the plasma concentration-time curve from 0 to 4 hours. CLTB: Total body clearance. Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Determination of 5-FU and 5,6-Dihydrofluorouracil in Plasma by HPLC-UV

This section details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of 5-FU and DHFU in plasma samples.[9]

4.1.1. Sample Preparation

  • To a 500 µL plasma sample, add an internal standard (e.g., chlorouracil).

  • Perform a liquid-liquid extraction using an organic solvent mixture (e.g., 10:1 ethyl acetate-2-propanol v/v).[10]

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4.1.2. Chromatographic Conditions

  • Column: Atlantis dC18, 4.6 x 250 mm, 5 µm particle size.[9]

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., 1.0 mM ammonium acetate and 0.5 mM formic acid in 3.3% methanol).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Room temperature.[9]

  • Injection Volume: 50 µL.

  • Detection: UV diode array detector.

    • 5-FU: 266 nm.[9]

    • 5,6-Dihydrofluorouracil: 205 nm.[9]

4.1.3. Method Validation Parameters

Parameter5-FU5,6-DihydrofluorouracilReference
Linearity Range (µg/mL)0.04 - 15.900.075 - 3.84[9]
Limit of Quantification (µg/mL)0.0400.075[9]
Dihydropyrimidine Dehydrogenase (DPD) Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common method to assess DPD enzyme activity in a readily accessible patient sample.

4.2.1. Isolation of PBMCs

  • Collect whole blood in heparinized tubes.

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

4.2.2. Enzyme Activity Assay

  • Lyse the PBMCs to prepare a cytosolic extract.

  • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

  • Incubate a known amount of cytosolic protein with a reaction mixture containing:

    • Radiolabeled [14C]5-FU or unlabeled 5-FU.

    • NADPH.

    • Potassium phosphate buffer (pH 7.4).

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Analyze the reaction mixture by HPLC with a radiodetector or UV detector to quantify the amount of 5,6-dihydrofluorouracil formed.

  • Express DPD activity as pmol or nmol of 5,6-dihydrofluorouracil formed per minute per milligram of protein.[1]

Visualization of the Catabolic Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the initial and rate-limiting step in the catabolism of 5-Fluorouracil.

G cluster_catabolism 5-FU Catabolism FU 5-Fluorouracil (5-FU) DHFU 5,6-Dihydrofluorouracil (DHFU) (Inactive Metabolite) FU->DHFU Reduction NADPH NADPH DPD Dihydropyrimidine Dehydrogenase (DPD) NADPH->DPD Coenzyme NADP NADP+ DPD->FU DPD->NADP

Figure 1: The DPD-catalyzed conversion of 5-FU to DHFU.

Conclusion

The catabolism of 5-fluorouracil to 5,6-dihydrofluorouracil, orchestrated by the enzyme dihydropyrimidine dehydrogenase, is a critical determinant of the drug's pharmacokinetic profile and clinical outcomes. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals. A deeper understanding of this metabolic pathway will continue to drive the development of personalized medicine approaches in oncology, ultimately leading to safer and more effective use of 5-FU in cancer therapy.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of 5-Fluorouracil in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the chemotherapeutic agent 5-Fluorouracil (5-FU) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic data. The methodology employs a stable isotope-labeled internal standard, 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, to ensure high precision and accuracy. The sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved using a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors, including colorectal and breast cancers.[1][2] Its efficacy and toxicity are highly variable among patients, partly due to the activity of the dihydropyrimidine dehydrogenase (DPD) enzyme, which is responsible for its catabolism.[1][2][3] Therapeutic drug monitoring (TDM) of 5-FU can aid in optimizing dosing to improve efficacy and minimize adverse effects.[3] This application note describes a validated LC-MS/MS method for the determination of 5-FU in human plasma, adapted from established protocols for 5-FU and its metabolites.[1][4] The use of a stable isotope-labeled internal standard of its major metabolite, 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, provides excellent correction for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents
  • 5-Fluorouracil (5-FU) reference standard

  • 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ (Internal Standard, IS)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ethyl acetate

  • 2-Propanol

  • Ammonium sulfate

  • Human plasma (K₂EDTA)

Equipment
  • Liquid Chromatograph (e.g., Agilent 1200SL series, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., AB Sciex QTRAP, Waters Xevo TQD)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation
  • Spiking of Internal Standard: To 500 µL of plasma sample (calibrator, quality control, or unknown), add 50 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol).

  • Protein Precipitation: Add 250 µL of 1.0 M ammonium sulfate solution to the plasma, and vortex for 30 seconds to precipitate proteins.[5]

  • Liquid-Liquid Extraction: Add 4.0 mL of an ethyl acetate/2-propanol (85:15, v/v) mixture.[5] Vortex for 10 minutes.

  • Centrifugation: Centrifuge the samples at approximately 3200 x g for 10 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1] Vortex to ensure complete dissolution.

  • Injection: Inject a 10 µL aliquot into the LC-MS/MS system.[1]

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnAtlantis dC18, 3 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions5-FU: m/z 131.0 → 114.0, IS: m/z 136.1 → 119.1 (Predicted)
Dwell Time100 ms
Source Temperature500°C
IonSpray Voltage5500 V
Collision GasNitrogen

Note: The MRM transition for the internal standard is predicted based on the structure of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. Optimization of collision energy and other compound-specific parameters is recommended.

Quantitative Data Summary

The following tables present the expected performance characteristics of the method, based on similar validated assays.[1][4]

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
5-FU4 - 1000Linear, 1/x weighted> 0.99

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ4< 20< 20± 20
Low12< 15< 15± 15
Medium400< 15< 15± 15
High800< 15< 15± 15

Table 5: Recovery and Matrix Effect

Parameter5-FU (%)Internal Standard (%)
Extraction Recovery> 80> 80
Matrix EffectCompensated by Internal StandardN/A

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is protein_precip Protein Precipitation (1M Ammonium Sulfate) add_is->protein_precip lle Liquid-Liquid Extraction (Ethyl Acetate/2-Propanol) protein_precip->lle centrifuge Centrifugation (3200 x g, 10 min) lle->centrifuge evaporate Evaporation (Nitrogen Stream, 40°C) centrifuge->evaporate reconstitute Reconstitution (100 µL Mobile Phase) evaporate->reconstitute injection Inject 10 µL reconstitute->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for 5-FU quantification in plasma.

5-FU Metabolic Pathway

metabolic_pathway node_5FU 5-Fluorouracil (5-FU) enzyme_DPD DPD node_5FU->enzyme_DPD node_FUH2 5,6-Dihydro-5-Fluorouracil (FUH2) enzyme_DPYS DPYS node_FUH2->enzyme_DPYS node_FUPA α-fluoro-β-ureidopropionic acid (FUPA) enzyme_UPB1 UPB1 node_FUPA->enzyme_UPB1 node_FBAL α-fluoro-β-alanine (FBAL) enzyme_DPD->node_FUH2 enzyme_DPYS->node_FUPA enzyme_UPB1->node_FBAL

Caption: Catabolic pathway of 5-Fluorouracil.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of 5-Fluorouracil in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies. The use of the specified stable isotope-labeled internal standard ensures the accuracy and precision required for clinical research and drug development applications.

References

Application Note and Protocol: Plasma Sample Preparation for 5-Fluorouracil (5-FU) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors. Therapeutic drug monitoring of 5-FU is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability. Accurate and reliable quantification of 5-FU in plasma is essential for optimizing dosing, minimizing toxicity, and enhancing therapeutic efficacy. This document provides detailed protocols for plasma sample preparation for 5-FU analysis using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Sample Preparation Techniques

The selection of a sample preparation method depends on the analytical instrumentation, required sensitivity, and laboratory resources. The most common techniques for extracting 5-FU from plasma include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples. Acetonitrile is a commonly used precipitating agent that is effective in protein removal and is compatible with reversed-phase HPLC.[1][2]

Experimental Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).

  • To the plasma, add an appropriate volume of a solution containing a suitable internal standard (e.g., 5-Bromouracil or an isotopically labeled 5-FU).[3]

  • Add three to five volumes of ice-cold acetonitrile (e.g., 300-500 µL) to the plasma sample to precipitate the proteins.[4]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant, which contains the 5-FU.

  • The supernatant can be directly injected into the HPLC or LC-MS/MS system, or it can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[1]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For 5-FU, a polar analyte, organic solvents are used to extract it from the aqueous plasma matrix.

Experimental Protocol:

  • To a known volume of plasma (e.g., 100-500 µL) in a suitable tube, add the internal standard.

  • Add an extraction solvent. Common solvent mixtures include ethyl acetate-isopropanol (e.g., 85:15 v/v) or ethyl acetate-methanol (e.g., 95:5 v/v).[5][6] The addition of a small amount of acid, such as formic acid, to the extraction solvent can improve recovery.

  • Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.

  • Centrifuge the sample to separate the organic and aqueous layers (e.g., 3,000 x g for 5-10 minutes).

  • Carefully transfer the organic layer (supernatant) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL) before injection into the analytical system.[3]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that can provide cleaner extracts compared to PPT and LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Experimental Protocol:

  • To a known volume of plasma (e.g., 200-500 µL), add the internal standard (e.g., 5-Chlorouracil).[7]

  • Precondition the SPE cartridge (e.g., Oasis Max) with methanol followed by water.[7]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% ammonium hydroxide) to remove interfering substances.[7]

  • Elute the 5-FU from the cartridge with a stronger solvent (e.g., 1% formic acid in a methanol-water mixture).[7]

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.[7]

Data Presentation

The following tables summarize quantitative data from various published methods for 5-FU analysis in human plasma.

Table 1: Performance Characteristics of Different Sample Preparation Methods for 5-FU Analysis

ParameterLiquid-Liquid Extraction (HPLC-UV)[6]Solid-Phase Extraction (HPLC-UV)[8]Liquid-Liquid Extraction (LC-MS/MS)[3]
Linearity Range 0.01 - 100 µg/mLNot Specified10 - 10,000 ng/mL
Limit of Quantification (LOQ) 10 ng/mL5 ng/mL10 ng/mL
Extraction Recovery 87.55 - 95.26%96.2 ± 0.5%Good extraction efficiency
Intra-day Precision (%RSD) < 10%4.2 - 8.9%1.6 - 11%
Inter-day Precision (%RSD) < 10%5.2 - 10.6%3.1 - 12%
Accuracy 85.24 - 104.14%Not Specified-9.9 to 11%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for plasma sample preparation for 5-FU analysis.

G cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Option 1 LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->LLE Option 2 SPE Solid-Phase Extraction IS->SPE Option 3 Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Centrifuge_LLE Centrifuge LLE->Centrifuge_LLE Wash_SPE Wash SPE->Wash_SPE Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT Analysis HPLC-UV or LC-MS/MS Analysis Supernatant_PPT->Analysis Organic_LLE Collect Organic Layer Centrifuge_LLE->Organic_LLE Evaporate_LLE Evaporate Organic_LLE->Evaporate_LLE Reconstitute_LLE Reconstitute Evaporate_LLE->Reconstitute_LLE Reconstitute_LLE->Analysis Elute_SPE Elute Wash_SPE->Elute_SPE Evaporate_SPE Evaporate Elute_SPE->Evaporate_SPE Reconstitute_SPE Reconstitute Evaporate_SPE->Reconstitute_SPE Reconstitute_SPE->Analysis

Caption: General workflow for 5-FU plasma sample preparation.

Conclusion

The choice of plasma sample preparation protocol for 5-FU analysis is critical for obtaining accurate and reproducible results. The methods described herein—protein precipitation, liquid-liquid extraction, and solid-phase extraction—are all viable options, with the final selection depending on the specific requirements of the assay and the available instrumentation. For high-throughput analysis, protein precipitation offers a simple and rapid workflow. Liquid-liquid extraction provides a good balance between cleanliness and recovery, while solid-phase extraction yields the cleanest samples, which can be beneficial for sensitive LC-MS/MS analysis. Proper validation of the chosen method is essential to ensure its performance characteristics meet the analytical needs.

References

Application Notes and Protocols: Therapeutic Drug Monitoring (TDM) of 5-Fluorouracil (5-FU)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, stomach, and head and neck cancers.[1][2][3][4] It functions as an antimetabolite, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[1] However, the clinical use of 5-FU is complicated by significant inter-patient variability in its metabolism and clearance.[5][6] Dosing based on body surface area (BSA) often fails to account for this variability, leading to a wide range of systemic drug exposures.[3][4] Consequently, some patients may be under-dosed, reducing therapeutic efficacy, while others are over-dosed, leading to severe and sometimes life-threatening toxicities.[3][4][7]

Therapeutic Drug Monitoring (TDM) is the clinical practice of measuring drug concentrations in bodily fluids to optimize dosage regimens.[8] For 5-FU, TDM aims to individualize dosing to maintain drug exposure within a target therapeutic window, thereby maximizing antitumor effects while minimizing toxicity.[3][9] A substantial body of evidence now supports TDM-guided dosing of 5-FU to improve clinical outcomes.[3][6][8]

Metabolic Pathway of 5-Fluorouracil

5-FU is a prodrug that requires intracellular conversion to active metabolites to exert its cytotoxic effects. Conversely, a majority of the administered dose is rapidly catabolized to inactive compounds, primarily in the liver.

  • Anabolic Pathway (Activation): A small fraction of 5-FU is converted into three active metabolites:

    • Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis. This is the primary mechanism of 5-FU's cytotoxicity.[1][10]

    • Fluorouridine triphosphate (FUTP): Incorporated into RNA, leading to disruptions in RNA processing and function.[1]

    • Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, causing DNA damage.[1]

  • Catabolic Pathway (Inactivation): Over 80% of the administered 5-FU dose is broken down by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][11] DPD converts 5-FU to the inactive dihydrofluorouracil (DHFU).[10][11] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, resulting in reduced 5-FU clearance and a high risk of severe toxicity.[11]

G Metabolic Pathway of 5-Fluorouracil cluster_anabolic Anabolic Pathway (Activation) cluster_catabolic Catabolic Pathway (Inactivation) FUMP FUMP FUDP FUDP FUMP->FUDP FUTP FUTP (RNA Damage) FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RRM1/2 FUDR FUDR FdUMP FdUMP (Inhibits DNA Synthesis) FUDR->FdUMP TK FdUDP->FdUMP FdUTP FdUTP (DNA Damage) FdUDP->FdUTP DHFU DHFU (Inactive) 5-FU 5-FU 5-FU->FUMP OPRT 5-FU->FUDR TP 5-FU->DHFU DPD (Rate-Limiting)

Figure 1: Anabolic and catabolic pathways of 5-fluorouracil.

Therapeutic and Toxic Ranges

TDM for 5-FU typically uses the area under the plasma concentration-time curve (AUC) as the primary pharmacokinetic parameter to guide dosing.

ParameterRecommended RangeNotes
Therapeutic AUC 20 - 30 mg·h/LThis range is associated with improved efficacy and reduced toxicity for continuous infusion regimens.[8][12][13]
Toxic AUC > 30 mg·h/LLevels above this threshold are associated with an increased risk of severe toxicity.[14]
Steady-State Concentration (Css) 2,000 - 3,000 µg/LFor weekly 8-hour infusions, this range has been proposed to minimize toxicity while optimizing response.[5][9]

Note: The optimal therapeutic range can vary depending on the specific chemotherapy regimen and patient population.

Assay Methodologies: A Comparative Overview

Several analytical methods are available for the quantification of 5-FU in plasma. The choice of method depends on factors such as required sensitivity, sample throughput, cost, and available instrumentation.

ParameterHPLC-UVLC-MS/MSImmunoassay
Principle UV AbsorbanceMass-to-charge ratioAntigen-antibody binding
Linearity Range 0.04 - 15.9 µg/mL[15]10 - 10,000 ng/mL[16]93 - 1774 ng/mL[17]
Limit of Quantification (LOQ) 10 - 40 ng/mL[15][18]0.1 - 20 ng/mL[2]~86 ng/mL[17]
Precision (%RSD) < 10%[18]< 15%[16]3.6% - 8.3%[17]
Accuracy/Recovery 85 - 105%[18]90 - 105%72 - 91%[17]
Sample Preparation LLE or Protein PrecipitationLLE, SPE, or Protein PrecipitationMinimal pretreatment
Run Time ~7-10 minutes[18][19]~3-5 minutesRapid (high throughput)[20]
Advantages Cost-effective, widely availableHigh sensitivity and specificityFast, automated, high throughput[12]
Disadvantages Lower sensitivity, potential for interference[15]Higher cost, requires specialized expertise[12]Potential for cross-reactivity, may show bias compared to LC-MS/MS[21]

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; %RSD: Percent Relative Standard Deviation.

Experimental Workflows and Protocols

Accurate TDM requires meticulous attention to pre-analytical, analytical, and post-analytical procedures.

G General Workflow for 5-FU TDM A Patient Dosing (Continuous Infusion) B Blood Sample Collection (Steady State) A->B 18-24h post-infusion start C Sample Handling (Add Stabilizer, Centrifuge) B->C D Plasma Separation and Storage C->D E Sample Preparation (Extraction/Precipitation) D->E Analytical Phase F Analytical Measurement (e.g., LC-MS/MS) E->F G Data Analysis & Concentration Calculation F->G H Pharmacokinetic Modeling (Calculate AUC) G->H Post-Analytical Phase I Clinical Interpretation & Dose Adjustment H->I J Report to Clinician I->J

Figure 2: General experimental workflow for 5-FU therapeutic drug monitoring.
Protocol 1: Specimen Collection and Handling

This pre-analytical phase is critical to ensure sample integrity.

  • Patient Preparation: Patients should avoid caffeine-containing foods and beverages for 8 hours prior to collection. Theophylline medication can interfere with some assays.[22]

  • Timing of Collection: For continuous infusions, collect the blood sample at steady state, typically at least 18 hours after the start of the infusion.[22] Samples should be drawn 2 to 4 hours before the infusion bag is completed to ensure a constant infusion rate.[22]

  • Blood Draw: Collect 3-5 mL of blood in an appropriate tube (e.g., EDTA or Lithium Heparin, check specific assay requirements). Crucially, do not draw from the infusion line to avoid contamination.[22]

  • Stabilization: Immediately after collection, add a stabilizer if required by the assay. Some protocols require the addition of a thymidine phosphorylase (TP) inhibitor like 5-nitrouracil (5-NU) to prevent the ex-vivo formation of 5-FU from its prodrugs.[23]

  • Processing: Mix the sample gently by inversion. Centrifuge at 2000-3000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Transfer the plasma to a clean, labeled polypropylene tube and freeze at -20°C or -80°C until analysis.

Protocol 2: 5-FU Quantification by LC-MS/MS

This method is considered the gold standard due to its high sensitivity and specificity.

  • Materials:

    • 5-FU certified reference standard

    • Stable isotope-labeled internal standard (IS), e.g., 5-FU-¹³C¹⁵N₂

    • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

    • Pooled human plasma for calibrators and quality controls (QCs)

  • Sample Preparation (Liquid-Liquid Extraction): [24]

    • Thaw plasma samples, calibrators, and QCs on ice.

    • To a 50 µL aliquot of plasma, add 5 µL of the internal standard solution. Vortex for 30 seconds.

    • Add 500 µL of an organic solvent (e.g., ethyl acetate with 0.1% formic acid).

    • Vortex vigorously for 30 seconds to extract the analytes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 2 minutes to separate the layers.

    • Transfer a 400 µL aliquot of the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 75 µL of the mobile phase starting condition (e.g., 0.1% formic acid in water).

  • Chromatographic Conditions:

    • System: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Xevo TQD).

    • Column: A column suitable for polar compounds, such as an ACQUITY UPLC HSS PFP or a HILIC column.[2][25]

    • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[26]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), typically in negative mode.[16][25]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • 5-FU: m/z 129 > 42[25]

      • 5-FU-¹³C¹⁵N₂ (IS): Monitor the appropriate mass shift.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (5-FU/IS) against the nominal concentration of the calibrators.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Calculate the concentration of 5-FU in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: 5-FU Quantification by HPLC-UV

A widely accessible method suitable for clinical laboratories.

  • Sample Preparation (Liquid-Liquid Extraction): [18]

    • To 500 µL of plasma, add an internal standard (e.g., chlorouracil).[15]

    • Add buffer (e.g., 0.01M ammonium acetate, pH 3.5).[18]

    • Add 3 mL of extraction solvent (e.g., isopropanol/ethyl acetate 15:85 v/v).[18]

    • Vortex and centrifuge to separate phases.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue in mobile phase.

  • Chromatographic Conditions: [18][27]

    • System: HPLC with a UV/Vis or Diode Array Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

    • Mobile Phase: Isocratic mixture of an aqueous buffer and a small amount of organic solvent (e.g., 2.5% acetonitrile in 0.01M ammonium acetate buffer, pH 3.5).[18]

    • Flow Rate: 0.8 - 1.0 mL/min.[18][27]

    • Detection Wavelength: 260-266 nm.[15][19]

  • Data Analysis:

    • Calculate concentrations based on a calibration curve constructed from the peak area (or height) ratios of 5-FU to the internal standard.

TDM-Guided Dosing Strategy

The goal of TDM is to use measured drug concentrations to guide dose adjustments and achieve the target therapeutic exposure.

G Logic of TDM-Guided 5-FU Dosing Start Start Cycle 1 (BSA-based dose) Measure Measure 5-FU AUC (end of Cycle 1) Start->Measure CheckAUC Is AUC in Target Range? (20-30 mg·h/L) Measure->CheckAUC Low AUC < 20 CheckAUC->Low No Good 20 ≤ AUC ≤ 30 CheckAUC->Good Yes High AUC > 30 CheckAUC->High No Increase Increase Dose for Cycle 2 Low->Increase Maintain Maintain Dose for Cycle 2 Good->Maintain Decrease Decrease Dose for Cycle 2 High->Decrease End Continue Monitoring in Subsequent Cycles Increase->End Maintain->End Decrease->End

Figure 3: A logical flowchart for dose adjustments based on 5-FU TDM.

References

Application Notes and Protocols for Preparing Calibration Standards with 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of 5-Fluorouracil (5-FU) and its metabolites is crucial in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies. 5,6-Dihydro-5-Fluorouracil (DHFU) is a principal catabolite of 5-FU. The use of a stable isotope-labeled internal standard (SIL-IS), such as 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS chemically mirrors the analyte of interest, allowing for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2][3] These application notes provide a detailed protocol for the preparation of calibration standards using 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ for the quantitative analysis of 5,6-Dihydro-5-Fluorouracil.

Materials and Reagents

  • 5,6-Dihydro-5-Fluorouracil (Analyte)

  • 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Preparation of Stock Solutions

a. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of 5,6-Dihydro-5-Fluorouracil.

  • Dissolve the weighed analyte in a 10 mL volumetric flask using methanol.

  • Ensure complete dissolution by vortexing.

  • This yields a 1 mg/mL stock solution. Store at -20°C.

b. Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

  • Dissolve the weighed internal standard in a 1 mL volumetric flask using methanol.

  • Ensure complete dissolution by vortexing.

  • This yields a 1 mg/mL stock solution. Store at -20°C.

Preparation of Working Solutions

a. Analyte Working Solution (10 µg/mL):

  • Pipette 100 µL of the 1 mg/mL analyte stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with 50:50 (v/v) methanol:water.

  • Vortex to ensure homogeneity. This is the working solution for preparing calibration standards.

b. Internal Standard Working Solution (100 ng/mL):

  • Perform a serial dilution of the 1 mg/mL internal standard stock solution.

  • Pipette 10 µL of the 1 mg/mL internal standard stock solution into a 1 mL volumetric flask and dilute with 50:50 (v/v) methanol:water to get a 10 µg/mL solution.

  • Pipette 10 µL of the 10 µg/mL solution into a 1 mL volumetric flask and dilute with 50:50 (v/v) methanol:water to obtain a 100 ng/mL internal standard working solution.

Preparation of Calibration Standards
  • Label a series of microcentrifuge tubes for each calibration point (e.g., CAL 1 to CAL 8).

  • Prepare the calibration standards by serial dilution of the analyte working solution as detailed in the table below.

  • To each calibration standard, add a constant amount of the internal standard working solution. For example, spike 10 µL of the 100 ng/mL internal standard working solution into a 100 µL aliquot of each calibration standard.

  • The final calibration standards are now ready for sample preparation and LC-MS/MS analysis.

Data Presentation

Table 1: Preparation of Calibration Standards

Calibration StandardConcentration of Analyte (ng/mL)Volume of Analyte Working Solution (10 µg/mL)Volume of Diluent (Methanol:Water 50:50)Final Volume
CAL 11010 µL990 µL1 mL
CAL 25050 µL950 µL1 mL
CAL 3100100 µL of CAL 8900 µL1 mL
CAL 4250250 µL of CAL 8750 µL1 mL
CAL 5500500 µL of CAL 8500 µL1 mL
CAL 61000100 µL900 µL1 mL
CAL 72000200 µL800 µL1 mL
CAL 85000500 µL500 µL1 mL

Note: The concentration range can be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the mass spectrometer.

Mandatory Visualization

Calibration_Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Standard Preparation Analyte_Stock Analyte Stock (1 mg/mL) Analyte_Working Analyte Working Solution (10 µg/mL) Analyte_Stock->Analyte_Working IS_Stock Internal Standard Stock (1 mg/mL) IS_Working Internal Standard Working Solution (100 ng/mL) IS_Stock->IS_Working Serial_Dilution Serial Dilution of Analyte Working Solution Analyte_Working->Serial_Dilution Spiking Spike with Internal Standard Working Solution IS_Working->Spiking Serial_Dilution->Spiking Final_Standards Final Calibration Standards (e.g., 10-5000 ng/mL) Spiking->Final_Standards

Caption: Workflow for the preparation of calibration standards.

LC-MS/MS Analysis

The prepared calibration standards should be analyzed alongside unknown samples. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this calibration curve. Linearity of the calibration curve should be assessed, and quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results.[4][5]

References

Application Note: Solid-Phase Extraction Protocol for 5-Fluorouracil and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. Therapeutic drug monitoring of 5-FU and its key metabolites, such as 5-fluorouridine (FUR) and 5-fluoro-2'-deoxyuridine (FdUR), is crucial for optimizing treatment efficacy and minimizing toxicity. This application note provides a detailed solid-phase extraction (SPE) protocol for the simultaneous quantification of 5-FU and its metabolites from biological matrices, primarily plasma. The protocol is designed to be coupled with downstream analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle

This protocol utilizes a mixed-mode or polymeric solid-phase extraction cartridge to effectively capture 5-FU and its more polar metabolites from complex biological samples. The methodology involves sample pretreatment to precipitate proteins and adjust pH, followed by a systematic SPE procedure encompassing conditioning, loading, washing, and elution steps to ensure high recovery and sample purity.

Experimental Protocols

Materials and Reagents
  • 5-Fluorouracil (5-FU) analytical standard

  • 5-Fluorouridine (FUR) analytical standard

  • 5-Fluoro-2'-deoxyuridine (FdUR) analytical standard

  • Internal Standard (IS), e.g., 5-Chlorouracil (5-CU) or a stable isotope-labeled 5-FU

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • Blank human plasma

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric reversed-phase like Oasis MAX, 60 mg, 3 cc)[1]

  • Centrifuge

  • SPE vacuum manifold

  • Sample concentrator/evaporator

Sample Pretreatment
  • Thaw frozen plasma samples to room temperature.

  • To 200 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 ng/mL 5-CU in water).[1]

  • For protein precipitation, add 600 µL of 20% ammonium hydroxide aqueous solution.[1] Alternatively, protein precipitation can be achieved by adding acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for a polymeric mixed-mode anion exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.[1] Do not allow the cartridge to dry out.

  • Equilibration: Equilibrate the cartridge with 2 mL of the appropriate buffer (e.g., 5% ammonium hydroxide aqueous solution).[1]

  • Loading: Load the pretreated sample supernatant onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.[2]

  • Washing:

    • Wash the cartridge with 3 mL of 5% ammonium hydroxide aqueous solution to remove unretained impurities.[1]

    • Follow with a wash of 3 mL of methanol to remove less polar interferences.[1]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual solvent.

  • Elution: Elute the analytes (5-FU and its metabolites) by passing 1 mL of 1% formic acid in 60:40 methanol-water solution through the cartridge into a collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent, such as 15% ammonium hydroxide in acetonitrile for HILIC chromatography[1] or 0.1% formic acid in water for reversed-phase chromatography.[3]

  • Analysis: The reconstituted sample is now ready for injection into the HPLC-UV or LC-MS/MS system.

Data Presentation

Table 1: SPE Performance Metrics for 5-FU
ParameterValueReference
Recovery >87%[4]
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL (LC-MS/MS)[1]
Linearity Range 0.1 - 50.0 ng/mL[1]
Interday Precision (%CV) 4.2 - 8.9%[5]
Day-to-day Reproducibility (%CV) 5.2 - 10.6%[5]

Note: Performance metrics can vary depending on the specific analyte, biological matrix, and analytical instrumentation used.

Visualizations

Experimental Workflow

SPE_Workflow Figure 1. Solid-Phase Extraction Workflow for 5-FU and Metabolites cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Ammonium Hydroxide) add_is->protein_precip centrifuge Centrifuge (10,000 rpm, 10 min) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load Sample supernatant->load Load onto SPE cartridge condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (5% Ammonium Hydroxide) condition->equilibrate equilibrate->load wash1 4. Wash 1 (5% Ammonium Hydroxide) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (1% Formic Acid in Methanol/Water) wash2->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or HPLC-UV Analysis reconstitute->analysis

Caption: SPE Workflow for 5-FU and Metabolites.

Discussion

The presented SPE protocol offers a robust and reliable method for the extraction of 5-FU and its metabolites from biological matrices. The use of a polymeric mixed-mode anion exchange sorbent allows for effective retention of the target analytes while enabling efficient removal of interfering substances through a series of wash steps. The final elution with an acidified organic solvent ensures high recovery of the compounds of interest.

This protocol is a general guideline and may require optimization depending on the specific biological matrix (e.g., urine, tissue homogenate), the analytical instrumentation available, and the specific metabolites of interest. For instance, for different matrices, the protein precipitation and wash steps may need to be adjusted to minimize matrix effects. The choice of internal standard is also critical for accurate quantification and should ideally be a stable isotope-labeled analog of the primary analyte.

The subsequent analysis by LC-MS/MS is recommended for achieving the highest sensitivity and selectivity, which is often necessary for therapeutic drug monitoring where concentrations can be low.[1] The chromatographic conditions, such as the choice of column (e.g., HILIC or reversed-phase) and mobile phase composition, should be optimized to ensure adequate separation of 5-FU from its metabolites and endogenous interferences.

References

Application Notes and Protocols for the Separation of 5-Fluorouracil (5-FU) using Hydrophilic Interaction Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and quantification of the anticancer drug 5-Fluorouracil (5-FU) using Hydrophilic Interaction Chromatography (HILIC). HILIC is a powerful chromatographic technique for the retention and separation of polar compounds like 5-FU, which are often poorly retained by reversed-phase chromatography. The methodologies outlined below are compiled from various validated methods and are intended to serve as a comprehensive guide for researchers in analytical chemistry and drug development.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors.[1][2] Therapeutic drug monitoring of 5-FU is crucial as its plasma concentrations are correlated with both efficacy and toxicity.[1] HILIC has emerged as a robust and sensitive technique for the quantification of 5-FU in biological matrices, overcoming the challenges of retaining this polar analyte on traditional C18 columns.[3][4] This document details established HILIC methods coupled with both mass spectrometry (MS) and UV detection.

Experimental Protocols

Several HILIC methods have been developed and validated for the analysis of 5-FU in various matrices, including human plasma, mouse plasma, and aqueous humor.[1][2][5] The following protocols are representative of these methods.

Protocol 1: HILIC-MS/MS for 5-FU Quantification in Human Plasma

This protocol is adapted from a validated method for the sensitive and precise quantification of 5-FU in human plasma.[1][6]

1. Sample Preparation:

  • To 300 µL of human plasma, add 30 µL of an internal standard solution (e.g., isotopically labeled 5-FU or 5-Chlorouracil).[3]

  • Perform protein precipitation by adding acetonitrile.[3]

  • Alternatively, perform liquid-liquid extraction with ethyl acetate.[1][6]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Amino-based HILIC column (e.g., TSKgel NH2-100, Ashaipak NH2).[3][7]

  • Mobile Phase: Isocratic elution with 97:3 (v/v) acetonitrile/water containing 0.1% formic acid.[1][6]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled (e.g., 40 °C).[2]

  • Injection Volume: 10-50 µL.[8][9]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][3]

  • Mass Transitions:

    • 5-FU: m/z 129 → 42.[3]

    • Internal Standard (5-Chlorouracil): m/z 145 → 42.[3]

Protocol 2: HILIC-DAD/UV for 5-FU Determination

This protocol is based on a method for the determination of 5-FU in bulk form, pharmaceutical preparations, and biological samples using a Diode Array Detector (DAD) or UV detector.[8]

1. Sample Preparation:

  • Dissolve the bulk drug or formulate the preparation in a suitable solvent (e.g., mobile phase).

  • For biological samples like rat skin extracts, perform homogenization and extraction with an appropriate solvent, followed by centrifugation and filtration.[8]

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC column (e.g., Sequant Zic-HILIC).[8]

  • Mobile Phase: 95:5 (v/v) acetonitrile/5 mM ammonium acetate buffer.[8] The pH of the mobile phase can be adjusted to 7.0.[8]

  • Flow Rate: 0.75 mL/min.[8]

  • Column Temperature: 45 °C.[8]

  • Injection Volume: 10 µL.[8]

3. Detection:

  • Detector: Diode Array Detector (DAD) or UV Detector.

  • Wavelength: 265 nm.[8]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated HILIC methods for 5-FU analysis.

Table 1: HILIC-MS/MS Methods for 5-FU Quantification

ParameterMethod 1[1][6]Method 2[3]Method 3[5]
Matrix Human PlasmaMouse Plasma and TissuesRabbit Aqueous Humor
Column AminoPolymer-based NH2Acquity UPLC BEH HILIC
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (97:3)Acetonitrile/Ammonium Formate (Gradient)Acetonitrile/10 mM Ammonium Acetate (95:5)
Linearity Range 10 - 10,000 ng/mLNot specified10.5 - 2000 ng/mL
LLOQ 10 ng/mL~5 ng/mL (plasma), 10 ng/g (tissues)10.5 ng/mL
LOD Not specifiedNot specified3.55 ng/mL
Accuracy 96.0 - 102.2%GoodWithin acceptable limits
Precision (%RSD) 2.1 - 7.5%Good≤15%
Recovery 46.0 - 72.6%Not specifiedNot specified

Table 2: HILIC-DAD/UV Method for 5-FU Quantification

ParameterMethod Details[8]
Matrix Bulk drug, formulations, rat skin extracts
Column Sequant Zic-HILIC
Mobile Phase Acetonitrile/5 mM Ammonium Acetate (95:5), pH 7.0
Linearity Range 1 - 250 µg/mL
LLOQ 37 ng/mL
LOD 11 ng/mL
Accuracy (% Recovery) High percentage recoveries
Precision (%RSD) <2%

Mandatory Visualizations

Experimental Workflow for HILIC-MS/MS Analysis of 5-FU

The following diagram illustrates a typical workflow for the analysis of 5-FU in biological samples using HILIC coupled with tandem mass spectrometry.

HILIC_Workflow cluster_sample_prep Sample Preparation cluster_chromatography HILIC Separation cluster_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Protein Precipitation / LLE IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HILIC System Reconstitution->Injection Column HILIC Column (e.g., Amino, Zic-HILIC) Injection->Column Elution Isocratic or Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Quantification Quantification of 5-FU MRM->Quantification

Caption: A generalized workflow for the quantitative analysis of 5-FU using HILIC-MS/MS.

Logical Relationship of HILIC Method Components

The following diagram illustrates the key components and their logical relationships in a typical HILIC method for 5-FU separation.

HILIC_Components Analyte 5-Fluorouracil (Polar Analyte) Separation HILIC Separation Analyte->Separation StationaryPhase Stationary Phase (e.g., Amino, Silica) StationaryPhase->Separation MobilePhase Mobile Phase (High Organic Content) MobilePhase->Separation Detection Detection (MS/MS or UV) Separation->Detection

Caption: Key components influencing the HILIC separation of 5-Fluorouracil.

References

Determining Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Using Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent.[1][2][3] Patients with deficient DPD activity are at an increased risk of severe, and sometimes fatal, toxicity when treated with standard doses of 5-FU or its prodrugs, capecitabine and tegafur.[1][4][5] Therefore, determining DPD enzyme activity prior to initiating fluoropyrimidine-based chemotherapy is crucial for patient safety and personalized medicine.[4][6] This document provides detailed protocols for determining DPD enzyme activity in peripheral blood mononuclear cells (PBMCs) and plasma using labeled standards with analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a rapid, accurate, and sensitive method.[7][8]

Introduction to DPD and its Clinical Significance

DPD, encoded by the DPYD gene, is responsible for the breakdown of thymine and uracil.[6] A significant portion of the population has genetic variants in the DPYD gene that lead to reduced or absent DPD enzyme activity.[9][10] This deficiency can lead to a buildup of 5-FU, causing severe side effects such as neutropenia, mucositis, and diarrhea.[1]

There are two main approaches to assess DPD status: genotyping and phenotyping.[5][6][9]

  • Genotyping identifies specific variations in the DPYD gene known to affect enzyme function.[5]

  • Phenotyping directly measures the DPD enzyme's activity.[5][6] This can be done directly by measuring the conversion of a substrate in PBMCs or indirectly by measuring endogenous levels of uracil and its breakdown product, dihydrouracil (UH2), in plasma or urine.[1]

This application note focuses on phenotyping methods using labeled standards for accurate quantification.

Signaling Pathway: 5-FU Metabolism

The following diagram illustrates the metabolic pathway of 5-fluorouracil and the critical role of DPD.

5-FU Metabolism Figure 1: 5-Fluorouracil (5-FU) Metabolic Pathway cluster_pathways 5-FU 5-FU Active Metabolites Active Metabolites 5-FU->Active Metabolites Anabolism Inactive Metabolites (DHFU) Inactive Metabolites (DHFU) 5-FU->Inactive Metabolites (DHFU) Catabolism Toxicity Toxicity Active Metabolites->Toxicity Therapeutic Effect Therapeutic Effect Active Metabolites->Therapeutic Effect Inhibits DNA/RNA Synthesis DPD Enzyme DPD Enzyme DPD Enzyme->Inactive Metabolites (DHFU) Anabolic Pathway Anabolic Pathway Catabolic Pathway Catabolic Pathway

Caption: 5-FU can be converted to active metabolites or inactive metabolites.

Experimental Protocols

Direct Phenotyping: DPD Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of DPD activity in PBMCs by monitoring the conversion of a labeled substrate to its product.

Experimental Workflow

DPD Activity Assay Workflow Figure 2: Workflow for Direct DPD Phenotyping in PBMCs Blood Sample Collection Blood Sample Collection PBMC Isolation PBMC Isolation Blood Sample Collection->PBMC Isolation Cell Lysis Cell Lysis PBMC Isolation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Enzymatic Reaction Enzymatic Reaction Protein Quantification->Enzymatic Reaction Reaction Quenching Reaction Quenching Enzymatic Reaction->Reaction Quenching Sample Preparation for LC-MS/MS Sample Preparation for LC-MS/MS Reaction Quenching->Sample Preparation for LC-MS/MS LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation for LC-MS/MS->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A step-by-step workflow for measuring DPD activity in PBMCs.

Methodology

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Lysis: Resuspend the PBMC pellet in a lysis buffer (e.g., 35 mmol/L potassium phosphate buffer, pH 7.4, with protease inhibitors) and lyse the cells by sonication on ice.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the cell lysate with a reaction mixture containing a known concentration of a labeled substrate (e.g., [6-14C]-5-fluorouracil or thymine) and NADPH.[2]

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) with constant agitation.[2]

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the product (e.g., dihydrothymine or dihydro-5-fluorouracil) formed. Use a stable isotope-labeled internal standard for accurate quantification.[7][8]

Indirect Phenotyping: Uracil and Dihydrouracil in Plasma

This protocol describes the quantification of endogenous uracil and dihydrouracil in plasma as a surrogate measure of DPD activity.

Methodology

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.

  • Protein Precipitation:

    • To a known volume of plasma, add a protein precipitation agent such as acetonitrile or isopropanol, often containing an internal standard (e.g., stable isotope-labeled uracil and dihydrouracil).[11][12]

    • Vortex the mixture to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the concentrations of uracil and dihydrouracil.

Data Presentation

Table 1: Quantitative Parameters for DPD Activity Assays

ParameterDirect Phenotyping (PBMCs)Indirect Phenotyping (Plasma)Reference
Substrate Thymine or [6-14C]-5-FluorouracilEndogenous Uracil[2][7]
Product Dihydrothymine or Dihydro-5-FluorouracilEndogenous Dihydrouracil[2][7]
Internal Standard Stable-isotope labeled dihydrothymineStable isotope-labeled uracil and dihydrouracil[7][12]
Incubation Time 30 minutesN/A[2]
Incubation Temperature 37°CN/A[2]
Lower Limit of Quantification (LLOQ) 54 µg/L (0.4 µmol/L) for dihydrothymine5 ng/mL for uracil, 10 ng/mL for dihydrouracil[7][12]
Intra-assay Variation <7%Not specified[7][8]
Inter-assay Variation <7%Not specified[7][8]

Interpretation of Results

The DPD enzyme activity is typically expressed as the rate of product formation per milligram of protein per unit of time (e.g., nmol/mg/hour). For indirect phenotyping, the ratio of dihydrouracil to uracil (UH2/U) or the absolute concentration of uracil is used to assess DPD status.[1]

  • Normal DPD Activity: Patients with normal DPD activity can generally be treated with standard doses of fluoropyrimidines.

  • Partial DPD Deficiency: Patients with partial DPD deficiency may require a dose reduction to avoid severe toxicity.[5] A uracil level above 16 ng/mL may indicate partial deficiency.[13]

  • Complete DPD Deficiency: Patients with complete DPD deficiency should not be treated with fluoropyrimidines due to the high risk of life-threatening toxicity.[5] A uracil level above 150 ng/mL can be indicative of a complete deficiency.[12]

Conclusion

The determination of DPD enzyme activity is a critical step in personalizing fluoropyrimidine chemotherapy. The use of labeled standards coupled with LC-MS/MS provides a robust and sensitive method for phenotyping, enabling clinicians to adjust dosages and mitigate the risk of severe adverse drug reactions. The protocols outlined in this application note provide a framework for the implementation of DPD activity testing in both research and clinical settings.

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluorouracil LC-MS/MS Analysis & Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-fluorouracil (5-FU) LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact 5-FU LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 5-fluorouracil, by co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3] In the analysis of 5-FU from biological matrices like plasma or serum, endogenous components such as phospholipids are a primary cause of matrix effects.[4]

Q2: How can I detect the presence of matrix effects in my 5-FU analysis?

A2: A common method to assess matrix effects is the post-column infusion technique.[3] This involves infusing a constant flow of a 5-FU standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of 5-FU indicates the presence of matrix effects. Another approach is to compare the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution.[2]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as 5-FU-¹³C¹⁵N₂, is considered the gold standard for compensating for matrix effects.[1][5] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate analyte-to-internal standard response ratio.[2]

Q4: Can adjusting my chromatographic conditions help reduce matrix effects?

A4: Yes, optimizing chromatographic parameters can separate 5-FU from interfering matrix components.[1][2] This can be achieved by adjusting the mobile phase composition, pH, gradient profile, or by using a different stationary phase to improve the resolution between 5-FU and co-eluting matrix components.[4] For instance, using UPLC technology over traditional HPLC can provide better resolution and has been shown to reduce matrix effects.[4]

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in 5-FU quantification.

This issue is often a direct consequence of unaddressed matrix effects. The following troubleshooting workflow can help identify and mitigate the problem.

Troubleshooting Workflow for Matrix Effects in 5-FU Analysis cluster_0 Problem Identification cluster_1 Initial Checks & Mitigation cluster_2 Advanced Strategies cluster_3 Outcome A Inconsistent 5-FU Quantification B Use Stable Isotope-Labeled Internal Standard (SIL-IS) A->B Implement C Optimize Sample Preparation A->C Implement D Refine Chromatographic Conditions A->D Implement E Matrix-Matched Calibrators B->E If issue persists G Improved Accuracy and Reproducibility B->G If successful C->E If issue persists C->G If successful D->E If issue persists D->G If successful F Standard Addition Method E->F Alternative E->G Leads to F->G Leads to

Caption: Troubleshooting workflow for matrix effects.

Step 1: Verify the Use of an Appropriate Internal Standard

Ensure you are using a stable isotope-labeled internal standard for 5-FU, such as 5-FU-¹³C¹⁵N₂.[5] This is the most effective way to compensate for variability introduced by matrix effects.

Step 2: Evaluate and Optimize Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering 5-FU.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts and significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[4] A typical protocol for 5-FU involves extraction with an organic solvent like ethyl acetate.[5][6]

  • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE, can produce the cleanest extracts, leading to a significant reduction in matrix effects.[4]

Data Presentation: Comparison of Sample Preparation Methods

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Reference
Protein Precipitation (PPT)High (Significant Ion Suppression)Variable[4]
Liquid-Liquid Extraction (LLE)Moderate77.06 - 89.01[6]
Solid-Phase Extraction (SPE)Low (Minimal Ion Suppression)High[4]

Step 3: Refine Chromatographic Conditions

If matrix effects persist, further optimization of your LC method is necessary to separate 5-FU from interfering compounds.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of 5-FU and interfering compounds, potentially improving their separation.[4]

  • Gradient Elution: Modifying the gradient slope and duration can enhance the resolution between peaks.

  • Column Chemistry: Consider using a different column chemistry, such as a pentafluorophenyl (PFP) or hydrophilic interaction liquid chromatography (HILIC) column, which can offer different selectivity for polar compounds like 5-FU.[5][6]

Step 4: Employ Advanced Calibration Strategies

If the above steps do not fully resolve the issue, consider these alternative calibration approaches:

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples to account for matrix-induced changes in ionization efficiency.[2]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.[1] This is particularly useful when a blank matrix is not available.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 5-FU from Plasma

This protocol is based on a validated method for 5-FU analysis in plasma.[5][6]

Liquid-Liquid Extraction Workflow for 5-FU cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Evaporation & Reconstitution cluster_3 Analysis A 50 µL Plasma Sample B Add 5-FU-¹³C¹⁵N₂ Internal Standard A->B C Add 200 µL Ethyl Acetate B->C D Vortex Mix C->D E Centrifuge D->E F Transfer Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Caption: LLE workflow for 5-FU analysis.

  • Sample Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the 5-FU-¹³C¹⁵N₂ internal standard solution to each sample.

  • Extraction: Add 200 µL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

This protocol provides a qualitative assessment of matrix effects.[3]

Post-Column Infusion Setup cluster_0 LC System cluster_1 Infusion System cluster_2 MS System A LC Pump B Autosampler with Blank Matrix Extract A->B C LC Column B->C E T-Union C->E D Syringe Pump with 5-FU Standard D->E F Mass Spectrometer E->F

Caption: Post-column infusion experimental setup.

  • System Setup:

    • Set up the LC system with the analytical column used for 5-FU analysis.

    • Prepare a blank matrix sample using your established extraction procedure.

    • Prepare a standard solution of 5-FU for infusion.

  • Infusion:

    • Using a syringe pump, continuously infuse the 5-FU standard solution into the LC flow stream via a T-union placed between the analytical column and the mass spectrometer ion source.

  • Analysis:

    • While the 5-FU solution is being infused, inject the extracted blank matrix sample onto the LC column.

  • Data Evaluation:

    • Monitor the 5-FU signal throughout the chromatographic run. A stable baseline should be observed.

    • Any significant drop or rise in the baseline signal at the retention time of potential interferences indicates ion suppression or enhancement, respectively.

References

Technical Support Center: Optimizing Peak Shape for 5-FU and its Metabolites in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 5-Fluorouracil (5-FU) and its metabolites during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (e.g., tailing, broadening) for 5-FU and its metabolites in reverse-phase HPLC?

Poor peak shape for 5-FU and its metabolites in reverse-phase HPLC can stem from several factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the analytes, particularly basic compounds, leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both the analytes and the stationary phase. If the pH is not optimized, it can lead to secondary interactions and, consequently, poor peak shapes.[1][2][4] For acidic compounds, a mobile phase pH below their pKa is generally recommended.[4]

  • High Aqueous Content in Mobile Phase: A high percentage of water in the mobile phase can sometimes lead to poor peak symmetry for 5-FU.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broadened and asymmetric peaks.[4][6]

  • Extra-column Volume: Excessive tubing length or a large detector cell volume can contribute to band broadening and distorted peaks.[4]

  • Contamination: Buildup of contaminants from the sample matrix on the column can lead to peak shape deterioration over time.[7]

Q2: How does the mobile phase composition affect the peak shape of 5-FU?

The mobile phase composition is a critical factor in achieving optimal peak shape for 5-FU. Key considerations include the organic modifier, aqueous buffer, and pH.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used. The proportion of the organic modifier to the aqueous phase influences the retention time and can impact peak symmetry. For instance, a very low ratio of water to acetonitrile has been observed to cause broad and tailed peaks for 5-FU.[5]

  • Aqueous Buffer and pH: The use of buffers like phosphate or acetate helps to control the pH and minimize secondary interactions. The pH should be carefully optimized. For example, a mobile phase with a pH of 6.0 has been shown to improve peak symmetry for 5-FU when using an acetonitrile/water mobile phase.[5] In other methods, pH values around 3.5 and 4.5 have also been successfully used.[8][9]

Q3: Which type of HPLC column is most suitable for the analysis of 5-FU and its metabolites?

Reverse-phase columns, particularly C18 and C8, are widely used for the analysis of 5-FU and its metabolites.[5][8][9][10][11] The choice between C18 and C8 depends on the specific hydrophobicity of the analytes and the desired retention characteristics. C18 columns provide higher hydrophobic retention, while C8 columns offer slightly less retention, which can be advantageous for more polar metabolites. Modern, end-capped columns are recommended to minimize the presence of residual silanol groups, thereby reducing peak tailing.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common peak shape issues encountered during the analysis of 5-FU and its metabolites.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph adjust_ph Adjust pH (e.g., lower to ~3-4 or raise to ~6-7) check_ph->adjust_ph pH not optimal check_column Evaluate Column Condition check_ph->check_column pH is optimal good_peak Symmetrical Peak Achieved adjust_ph->good_peak end_capped Use a Modern, End-Capped C8 or C18 Column check_column->end_capped Old or non-end-capped column add_modifier Add a Mobile Phase Modifier (e.g., Triethylamine) check_column->add_modifier Silanol interactions suspected check_concentration Check Sample Concentration check_column->check_concentration Column is appropriate end_capped->good_peak add_modifier->good_peak dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Overloading suspected dilute_sample->good_peak

Caption: Troubleshooting workflow for addressing peak tailing.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to suppress the ionization of silanol groups (e.g., pH 3-4).[1] Alternatively, use a highly deactivated, end-capped column.[1] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to mask the active sites.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For 5-FU, successful separations have been achieved at pH values ranging from 3.5 to 6.4.[12] It is recommended to test a range of pH values to find the optimum for your specific column and analytes.
Column Overload Reduce the concentration of the sample or decrease the injection volume.[4][6]
Issue 2: Peak Broadening

Peak broadening results in wider peaks with lower signal intensity.

Troubleshooting Workflow for Peak Broadening

start Peak Broadening Observed check_extracolumn Check for Extra-Column Volume start->check_extracolumn reduce_tubing Use Shorter, Narrower ID Tubing check_extracolumn->reduce_tubing Long tubing/large connections check_flow_rate Optimize Flow Rate check_extracolumn->check_flow_rate Minimal dead volume good_peak Sharp Peak Achieved reduce_tubing->good_peak adjust_flow Decrease Flow Rate check_flow_rate->adjust_flow Flow rate too high check_solvent Check Injection Solvent check_flow_rate->check_solvent Flow rate is optimal adjust_flow->good_peak match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent Injection solvent stronger than mobile phase match_solvent->good_peak

Caption: Troubleshooting workflow for addressing peak broadening.

Potential Causes and Solutions:

CauseRecommended Solution
Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector and the detector.[4] Ensure all fittings are properly connected to avoid dead volume.
Injection Solvent Effects Whenever possible, dissolve the sample in the initial mobile phase.[13] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[4]
Column Degradation A void at the column inlet or degradation of the stationary phase can cause peak broadening. Try flushing the column or, if necessary, replace it.[4]

Experimental Protocols

Example HPLC Method for 5-FU Analysis

This protocol is a representative example based on published methods.[5][10][14] Optimization may be required for specific applications and instrumentation.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][11][14]
Mobile Phase Acetonitrile:Water (10:90, v/v) with pH adjusted to 6.0[5] OR 5 mM KH2PO4 (pH 6.0):Methanol (96:4, v/v)[10]
Flow Rate 1.0 mL/min[5][10]
Column Temperature 25 °C (Ambient)[5][10]
Detection Wavelength 254 nm or 260 nm[5][10]
Injection Volume 20 µL[10][14]
Sample Preparation: Protein Precipitation for Plasma Samples

This is a common and straightforward method for cleaning up biological samples.

Experimental Workflow for Protein Precipitation

start Plasma Sample add_precipitant Add Protein Precipitant (e.g., Acetonitrile or AgNO3/NaCl) start->add_precipitant vortex Vortex to Mix add_precipitant->vortex centrifuge Centrifuge to Pellet Precipitated Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter Through 0.22 µm Syringe Filter collect_supernatant->filter inject Inject into HPLC filter->inject

Caption: General workflow for protein precipitation of plasma samples.

Protocol:

  • To a known volume of plasma (e.g., 1.0 mL), add a protein precipitating agent.[10] For example, add 600 µL of 20% AgNO3, vortex for 3 minutes, then add 700 µL of 20% NaCl and vortex for another 3 minutes.[10]

  • Centrifuge the mixture at high speed (e.g., 13,000 rpm for 12 minutes) to pellet the precipitated proteins.[10]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[10]

Quantitative Data Summary

The following table summarizes the effect of mobile phase composition on the retention time of 5-FU, as reported in various studies. Note that direct comparison of retention times should be done with caution due to differences in columns and other chromatographic conditions.

Mobile Phase CompositionColumn TypeFlow Rate (mL/min)Retention Time (min)Reference
Acetonitrile:Water (10:90), pH 6.0C181.03-4[5]
5 mM KH2PO4 (pH 6.0):Methanol (96:4)C181.0~2[10]
Acetonitrile:0.01M Ammonium Acetate (pH 3.5) (2.5:97.5)C180.8< 7[8]
Methanol:Water (10:90) with 0.05% Orthophosphoric Acid (pH 4.5)C80.8Not Specified[9]
0.5% Ortho-Phosphoric Acid:Methanol (95:5)C180.87.2[14]
50mM KH2PO4 (pH 5.0)C181.2~6[12]

By systematically addressing the potential causes of poor peak shape and optimizing the analytical method, researchers can achieve reliable and reproducible results for the quantification of 5-FU and its metabolites.

References

stability of 5,6-dihydrofluorouracil in plasma samples at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of 5,6-dihydrofluorouracil in plasma samples for accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: How stable is 5,6-dihydrofluorouracil in plasma samples at room temperature?

A1: 5,6-dihydrofluorouracil is unstable in plasma at room temperature and deteriorates over time.[1] To ensure accurate quantification, it is crucial to minimize the time plasma samples are kept at room temperature. Both low temperature and low pH contribute to its preservation.[1]

Q2: What are the primary reasons for the instability of 5,6-dihydrofluorouracil in plasma?

A2: The instability of 5,6-dihydrofluorouracil in plasma is primarily due to enzymatic degradation. This is supported by studies on its parent compound, 5-fluorouracil (5-FU), which shows significant loss in plasma at room temperature that can be prevented by the addition of an enzyme inhibitor.

Q3: What are the recommended procedures for collecting and handling plasma samples for 5,6-dihydrofluorouracil analysis?

A3: To maintain the integrity of 5,6-dihydrofluorouracil in plasma samples, it is recommended to place blood collection tubes on ice immediately after drawing. The plasma should then be separated from the blood cells by centrifugation in a refrigerated centrifuge as soon as possible, ideally within one hour. The resulting plasma should be frozen immediately at -20°C or lower until analysis.

Q4: Can I use serum samples instead of plasma for 5,6-dihydrofluorouracil analysis?

A4: While technically possible, plasma is generally the preferred matrix. The clotting process in serum collection can take time at room temperature, during which degradation of 5,6-dihydrofluorouracil can occur. If serum must be used, it is critical to expedite the clotting and separation process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of 5,6-dihydrofluorouracil Degradation of the analyte due to improper sample handling (prolonged exposure to room temperature).Review and strictly adhere to the recommended sample collection and handling protocol. Ensure samples are immediately cooled and promptly centrifuged and frozen.
Inefficient extraction from the plasma matrix.Optimize the protein precipitation and/or solid-phase extraction (SPE) method. Ensure complete precipitation and efficient elution.
High variability between replicate samples Inconsistent sample handling procedures.Standardize the entire workflow from blood collection to analysis for all samples.
Partial thawing and refreezing of samples.Aliquot plasma samples after the initial centrifugation to avoid multiple freeze-thaw cycles.
Interfering peaks in the chromatogram Co-elution of endogenous plasma components or other metabolites.Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, or column chemistry) to improve the resolution between the analyte and interfering peaks.
Contamination from collection tubes or processing materials.Use high-purity solvents and pre-screen all materials for potential leachables that may interfere with the analysis.

Quantitative Data on the Stability of Related Compounds in Plasma

Table 1: Stability of 5-Fluorouracil (5-FU) in Plasma and Whole Blood

MatrixStorage ConditionTime% Loss of 5-FU
PlasmaRoom Temperature24 hours52%[2]
Whole BloodRoom Temperature24 hours94%[2]
PlasmaOn Ice24 hours10%[2]
Whole BloodOn Ice24 hours30%[2]
Frozen Plasma-20°C5 weeksStable

Table 2: Recommendations for Handling of Whole Blood for Analysis of Uracil and Dihydrouracil

Storage TemperatureMaximum Recommended Time Before Centrifugation
Room Temperature1 hour
+4°C5 hours

Data from a study on uracil and dihydrouracil, which are structurally similar to 5-FU and 5,6-dihydrofluorouracil and are subject to similar enzymatic degradation pathways.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 5-chlorouracil).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Analytical Method: HPLC-UV
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 20 mM KH2PO4, pH 4.5) and methanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at 210 nm.

  • Run Time: Approximately 15 minutes.

Analytical Method: LC-MS/MS
  • Column: C18 or HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Transitions:

    • 5,6-dihydrofluorouracil: Monitor the transition of the deprotonated molecule to a characteristic fragment ion.

    • Internal Standard: Monitor the specific transition for the chosen internal standard.

Visualizations

Figure 1. Metabolic Pathway of 5-Fluorouracil 5-Fluorouracil 5-Fluorouracil 5,6-Dihydrofluorouracil 5,6-Dihydrofluorouracil 5-Fluorouracil->5,6-Dihydrofluorouracil DPD α-Fluoro-β-ureidopropionic_acid α-Fluoro-β-ureidopropionic_acid 5,6-Dihydrofluorouracil->α-Fluoro-β-ureidopropionic_acid Dihydropyrimidinase α-Fluoro-β-alanine α-Fluoro-β-alanine α-Fluoro-β-ureidopropionic_acid->α-Fluoro-β-alanine β-Ureidopropionase

Caption: Catabolic pathway of 5-Fluorouracil.

Figure 2. Recommended Workflow for Plasma Sample Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Sample Analysis Blood_Draw 1. Blood Draw (Pre-chilled tubes) Immediate_Cooling 2. Immediate Cooling (Place on ice) Blood_Draw->Immediate_Cooling Centrifugation 3. Centrifugation (<1 hr, refrigerated) Immediate_Cooling->Centrifugation Plasma_Separation 4. Plasma Separation Centrifugation->Plasma_Separation Freezing 5. Immediate Freezing (≤ -20°C) Plasma_Separation->Freezing Thawing 6. Thaw on Ice Freezing->Thawing Extraction 7. Protein Precipitation/ SPE Thawing->Extraction LC_MS_Analysis 8. LC-MS/MS Analysis Extraction->LC_MS_Analysis

Caption: Recommended sample handling and analysis workflow.

References

Technical Support Center: Analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing ion suppression and ensuring accurate quantification during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to ion suppression when analyzing 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Issue 1: Poor Signal Intensity or Complete Signal Loss

  • Question: I am observing a weak or no signal for my analyte, 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. What are the likely causes and how can I resolve this?

  • Answer: Poor signal intensity is a common problem in LC-MS/MS analysis and can often be attributed to ion suppression.[1] This occurs when co-eluting matrix components interfere with the ionization of your target analyte.[1]

    Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2][3] This involves infusing a constant flow of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ solution post-column while injecting a blank matrix extract. A dip in the signal indicates the retention time of interfering components.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is by removing interfering substances.[4][5][6] Consider more rigorous sample cleanup techniques.

      • Liquid-Liquid Extraction (LLE): This is a common and effective method for cleaning up plasma samples for the analysis of 5-fluorouracil and its metabolites.[7][8][9]

      • Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts compared to protein precipitation.[2][4]

    • Chromatographic Separation: Enhance the separation of your analyte from matrix interferences.[10][11]

      • Adjust the gradient profile to better resolve the analyte from the suppression zones identified in the post-column infusion experiment.

      • Experiment with different stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for polar compounds like 5,6-Dihydro-5-Fluorouracil.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[10]

Issue 2: Inconsistent and Irreproducible Results

  • Question: My results for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ are highly variable between injections and batches. What could be the cause?

  • Answer: Inconsistent results are often a sign of variable matrix effects. While a stable isotope-labeled internal standard (SIL-IS) like 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is designed to compensate for these effects, significant variations can still lead to inaccuracies.[12]

    Troubleshooting Steps:

    • Verify Co-elution: Ensure that your analyte (5,6-Dihydro-5-Fluorouracil) and the SIL-IS (5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂) are perfectly co-eluting. Even a slight separation can expose them to different matrix components, leading to differential ion suppression.[10]

    • Evaluate Matrix from Different Sources: The composition of biological matrices can vary between lots or individuals.[12] Assess the matrix effect in multiple sources of your blank matrix to understand the variability.

    • Improve Sample Cleanup: A more robust sample preparation method will remove a wider range of interfering compounds, leading to more consistent results across different matrix lots.[12] Re-evaluate your extraction protocol; consider LLE or SPE if you are currently using protein precipitation.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of a target analyte is reduced due to the presence of other co-eluting compounds in the sample.[1][6] These interfering molecules, often from the biological matrix (e.g., salts, phospholipids, proteins), compete with the analyte for ionization in the MS source, leading to a decreased signal.[6] This is a significant concern as it can lead to inaccurate and unreliable quantification of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.[13]

Q2: How can I quantitatively assess the degree of ion suppression in my assay?

A2: The post-extraction spike method is a quantitative way to assess matrix effects.[11] This involves comparing the peak area of the analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: Which sample preparation technique is most effective at minimizing ion suppression for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂?

A3: The effectiveness of a sample preparation technique is matrix-dependent. However, for biofluids like plasma, more rigorous methods are generally better at reducing ion suppression.[4][6]

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts and significant ion suppression, primarily from phospholipids.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and has been successfully used for the analysis of 5-fluorouracil and its metabolites in plasma.[7][8][14]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of interferences and minimizing matrix effects.[2][6]

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?

A4: ESI is generally more susceptible to ion suppression than APCI.[13] This is because the ESI process is more sensitive to the presence of non-volatile salts and other matrix components that can affect droplet formation and evaporation.[13] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable option.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation MethodTypical Analyte Recovery (%)Relative Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT)> 90%HighSimple, fast, low costHigh level of ion suppression from phospholipids[4]
Liquid-Liquid Extraction (LLE)70-90%MediumGood removal of salts and phospholipidsCan be labor-intensive, potential for emulsions[2]
Solid-Phase Extraction (SPE)> 85%LowHighly selective, provides the cleanest extractsHigher cost, requires method development

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methods described for the analysis of 5-fluorouracil and its metabolites.[7][8]

  • To 100 µL of plasma sample, add 25 µL of an internal standard working solution containing 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate/isopropanol, 9:1 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare a solution of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in the mobile phase at a concentration that gives a stable and moderate signal.

  • Infuse this solution into the MS source via a T-connector placed between the LC column and the MS inlet.

  • While the analyte is being continuously infused, inject a blank, extracted matrix sample onto the LC column and run your chromatographic method.

  • Monitor the signal of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression.[2]

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Verification cluster_4 Outcome start Low or Inconsistent Signal for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ assess_matrix Perform Post-Column Infusion Experiment start->assess_matrix check_coelution Verify Analyte and IS Co-elution start->check_coelution optimize_sample_prep Optimize Sample Preparation (LLE or SPE) assess_matrix->optimize_sample_prep Significant Suppression optimize_chromatography Optimize Chromatography (Gradient, Column) assess_matrix->optimize_chromatography Suppression Zone Identified check_coelution->optimize_chromatography Poor Co-elution dilute_sample Dilute Sample optimize_sample_prep->dilute_sample reassess_signal Re-evaluate Signal Intensity & Reproducibility optimize_sample_prep->reassess_signal optimize_chromatography->reassess_signal dilute_sample->reassess_signal reassess_signal->optimize_sample_prep Still Unacceptable success Successful Analysis reassess_signal->success Acceptable

Caption: Troubleshooting workflow for minimizing ion suppression.

References

Technical Support Center: Optimizing 5-FU and Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of mobile phases for the separation of 5-Fluorouracil (5-FU) and its metabolites using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 5-FU and its metabolites?

A1: The main challenges stem from the high polarity of 5-FU and its metabolites, such as 5-Fluorouridine (FURD), 5-Fluoro-2'-deoxyuridine (FdURD), and 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). These compounds are often poorly retained on traditional reversed-phase columns like C18, leading to co-elution with the solvent front and poor resolution.[1] Additionally, the metabolites exist in a complex biological matrix, which can interfere with separation and detection.

Q2: What type of column is best suited for separating 5-FU and its polar metabolites?

A2: While standard C18 columns are frequently used, especially for 5-FU itself, more specialized columns may be required for retaining and separating the highly polar metabolites.[2][3][4] Options include:

  • Polar-Embedded C18 Columns: These offer enhanced retention for polar analytes.

  • Pentafluorophenyl (PFP) Stationary Phases: These provide alternative selectivity through multiple interaction mechanisms including polar, hydrophobic, and aromatic interactions.[5]

  • Mixed-Mode Columns: Columns like Primesep, which have both reversed-phase and ion-exchange characteristics, can effectively retain very polar, non-ionizable compounds like 5-FU.[1]

  • Weak Anion Exchange (WAX) Chromatography: This is particularly effective for separating negatively charged nucleotide metabolites like FdUMP, FUTP, and FdUTP.[6]

Q3: What are common starting mobile phases for 5-FU analysis?

A3: For reversed-phase chromatography, a common starting point is a highly aqueous mobile phase with a small percentage of an organic modifier. Typical combinations include:

  • Acidified Water and Acetonitrile/Methanol: A mobile phase of 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B) is frequently used in gradient elution.[7][8]

  • Aqueous Buffers and Acetonitrile/Methanol: Buffers like phosphate, ammonium acetate, or ammonium formate are used to control pH and improve peak shape.[4][9][10] For example, a mobile phase of 10 mM ammonium acetate in water and acetonitrile is a common choice.[4][11]

Q4: Should I use an isocratic or gradient elution method?

A4: The choice depends on the complexity of the sample.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simpler separations, such as quantifying only 5-FU.[2][4][10] An example is a mobile phase of 5 mmol/L potassium dihydrogen phosphate (pH 6.0) and methanol (96:4 v/v).[12]

  • Gradient elution , where the mobile phase composition changes over time (e.g., by increasing the percentage of organic solvent), is generally necessary for separating a mixture of 5-FU and its various metabolites due to their differing polarities.[7][8]

Q5: How does pH affect the separation?

A5: The pH of the mobile phase is a critical parameter for optimizing separation, especially when dealing with ionizable compounds. For 5-FU and its metabolites, adjusting the pH can alter their charge state and, consequently, their retention on the column. Using buffers to maintain a consistent pH is crucial for reproducible results.[3] For reversed-phase HPLC, a pH between 2 and 8 is generally recommended to ensure column stability.[13]

Troubleshooting Guide

This section addresses common problems encountered during the separation of 5-FU and its metabolites.

Problem 1: Poor retention of early-eluting peaks (co-elution with the solvent front).

Possible Cause Suggested Solution
Analyte is too polar for the column/mobile phase - Decrease the amount of organic modifier in the mobile phase.[14]- Use a more polar-retentive column (e.g., polar-embedded, PFP, or mixed-mode).[1][5]- If analytes are ionizable, consider ion-pair chromatography by adding an agent like tetrabutylammonium phosphate to the mobile phase.[3]
Sample solvent is stronger than the mobile phase - Whenever possible, dissolve and inject the sample in the initial mobile phase.[15][16]

Problem 2: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Secondary interactions with the stationary phase - Adjust the mobile phase pH. Using a buffer can help mitigate unwanted interactions.[13]- Add a small amount of a competing agent to the mobile phase (e.g., triethylamine for basic compounds).- Try a different type of column with a more inert surface.
Column overload - Reduce the injection volume or the concentration of the sample.[17]
Column contamination or degradation - Flush the column with a strong solvent.[15]- Use a guard column to protect the analytical column.[18]- If the problem persists, the column may need to be replaced.[17]
Incompatibility between sample solvent and mobile phase - Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[16]

Problem 3: Unstable or drifting retention times.

Possible Cause Suggested Solution
Inadequate column equilibration - Ensure the column is equilibrated for a sufficient time (at least 10 column volumes) before each injection, especially when using gradients.[15]
Changes in mobile phase composition - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[15]- Check the HPLC pump for leaks or malfunctions, as this can lead to erratic retention times.[15]
Temperature fluctuations - Use a column oven to maintain a constant temperature.[15][17]

Problem 4: Poor resolution between peaks.

Possible Cause Suggested Solution
Suboptimal mobile phase composition - Adjust Organic Modifier: Change the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. Methanol and acetonitrile offer different selectivities and can alter the elution order.- Modify pH: Adjusting the pH can significantly impact the resolution of ionizable analytes.- Change Buffer: Switch to a different buffer system (e.g., phosphate vs. acetate) or alter its concentration.
Gradient slope is too steep - Optimize the gradient profile. A shallower gradient provides more time for compounds to separate on the column.
Incorrect column choice - Switch to a column with a different stationary phase (e.g., C18 to PFP) to exploit different separation mechanisms.[5]- Use a column with a smaller particle size or a longer length to increase efficiency.

Data Presentation

Table 1: Example HPLC Methods for 5-FU and Metabolite Separation

Analytes Column Mobile Phase Elution Mode Reference
5-FC, 5-FU, 5-Fluorouridine, 5-FUMP, 5-FdUMPC18Formic acid-water (1:99 v/v)Isocratic[2]
5-FU, Fluorouridine, Fluorodeoxyuridine, FdUMPReversed-phase C18 (150 mm x 2 mm)(10⁻⁴ M tetrabutylammonium phosphate + 2x10⁻² M potassium dihydrogen phosphate, pH 5.9) - methanol (95.5:4.5, v/v)Isocratic[3]
5-FU, Uracil, FdUMPNucleosilGradient of water, formic acid, and acetonitrileGradient[7]
5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP, TMPdC18 Atlantis (100mm x 2.1mm)Ammonium formate buffer/methanol/water (5/5/90, v/v)Isocratic[9][19]
Capecitabine, 5'-DFCR, 5'-DFUR, 5-FULuna Omega Polar C18 (100 x 2.1 mm)Gradient of 0.1% formic acid in water and acetonitrileGradient[8]
5-FUC18Acetonitrile - 0.01M ammonium acetate buffer (pH 3.5) (2.5:97.5 v/v)Isocratic[10]
FUTP, FdUTP, FdUMPBiobasic AX (Weak Anion Exchange)Stepwise gradient with increasing pH and decreasing NH₄Ac concentrationGradient[6]

Experimental Protocols

Protocol 1: General Method for Mobile Phase Optimization (Reversed-Phase)

  • Column Selection: Begin with a standard C18 or a polar-embedded C18 column.

  • Initial Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile or Methanol.

  • Scouting Gradient: Run a fast linear gradient from 5% to 95% Solvent B over 10-15 minutes to determine the approximate elution conditions for all analytes.

  • Optimize Gradient:

    • Based on the scouting run, design a shallower gradient around the region where the analytes elute to improve resolution. For example, if analytes elute between 20% and 40% B, run a gradient from 10% to 50% B over 20-30 minutes.

  • pH Adjustment: If peak shape is poor, replace the acidified water with a buffer (e.g., 10 mM ammonium acetate or ammonium formate) and adjust the pH. Test a pH range (e.g., 3.5, 4.5, 5.5) to find the optimal separation and peak symmetry.

  • Organic Modifier Selection: If resolution is still not optimal, switch the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can significantly alter selectivity.

  • Flow Rate and Temperature: Fine-tune the separation by adjusting the flow rate (e.g., a lower flow rate can improve resolution) and temperature (higher temperatures can reduce viscosity and improve efficiency, but may affect selectivity).[15]

  • Final Validation: Once optimal conditions are found, validate the method for reproducibility, linearity, accuracy, and precision according to established guidelines.

Mandatory Visualizations

G 5-FU Metabolic Pathway cluster_key Key FU 5-Fluorouracil (5-FU) FURD Fluorouridine (FURD) FU->FURD FdURD Fluorodeoxyuridine (FdURD) FU->FdURD DH DH FU->DH FUMP Fluorouridine Monophosphate (FUMP) FURD->FUMP FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FdURD->FdUMP FUTP Fluorouridine Triphosphate (FUTP) FUMP->FUTP FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUMP->FdUTP metabolite Inactive Metabolites key1 Parent Drug key2 Key Active Metabolite key3 Active Nucleotides G Workflow for Mobile Phase Optimization start Start: Define Analytes (5-FU & Metabolites) col_select Select Column (e.g., C18, Polar-Embedded) start->col_select scout Run Fast Scouting Gradient (e.g., 5-95% Organic) col_select->scout eval_scout Evaluate Retention & Resolution scout->eval_scout eval_scout->col_select No Retention opt_grad Optimize Gradient Slope eval_scout->opt_grad Analytes Elute eval_grad Evaluate Peak Shape & Resolution opt_grad->eval_grad opt_ph Adjust pH with Buffers (e.g., Ammonium Acetate) eval_grad->opt_ph Poor Peak Shape finish Final Method eval_grad->finish Good Separation eval_ph Evaluate Peak Shape & Selectivity opt_ph->eval_ph opt_org Change Organic Modifier (ACN <=> MeOH) eval_ph->opt_org Poor Resolution fine_tune Fine-Tune Flow Rate & Temperature eval_ph->fine_tune Good Separation eval_org Evaluate Selectivity opt_org->eval_org eval_org->opt_ph Try Different pH eval_org->fine_tune Improved Selectivity fine_tune->finish G Troubleshooting Decision Tree start Problem Observed poor_ret Poor Retention? start->poor_ret Yes peak_tail Peak Tailing? start->peak_tail No sol1 Decrease % Organic poor_ret->sol1 sol2 Use Polar-Retentive Column poor_ret->sol2 sol3 Inject in Mobile Phase poor_ret->sol3 sol4 Adjust Mobile Phase pH peak_tail->sol4 Yes drift_rt Drifting Retention Time? peak_tail->drift_rt No sol5 Reduce Sample Load sol4->sol5 sol6 Use Guard Column / Flush sol5->sol6 sol7 Increase Equilibration Time drift_rt->sol7 Yes poor_res Poor Resolution? drift_rt->poor_res No sol8 Prepare Fresh Mobile Phase sol7->sol8 sol9 Use Column Oven sol8->sol9 sol10 Optimize Gradient poor_res->sol10 Yes sol11 Change Organic Solvent sol10->sol11 sol12 Try Different Column sol11->sol12

References

Technical Support Center: Analyte & SIL-IS Cross-Contribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to cross-contribution between a target analyte and its stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is analyte and SIL-IS cross-contribution?

A1: Cross-contribution, also known as cross-talk or isotopic interference, occurs when the mass spectrometer detects a signal from the internal standard in the analyte's mass channel, or vice-versa.[1][2] This interference can compromise the accuracy and reliability of quantitative bioanalysis.[1] There are two primary types:

  • IS-to-Analyte Contribution: The SIL-IS contributes to the signal measured for the native analyte.

  • Analyte-to-IS Contribution: The native analyte contributes to the signal measured for the SIL-IS.

Q2: What are the main causes of cross-contribution?

A2: The primary causes include:

  • Isotopic Impurity of the SIL-IS: The SIL-IS may contain a small amount of the unlabeled analyte from its synthesis, which contributes to the analyte signal.[3][4]

  • Natural Isotopic Abundance: The analyte itself contains naturally occurring heavy isotopes (e.g., ¹³C). At high concentrations, the signal from these isotopes can spill into the mass channel of the SIL-IS, especially if the mass difference between the analyte and IS is small.[5][6][7]

  • In-Source Fragmentation: The analyte or IS may fragment within the mass spectrometer's ion source, creating ions with m/z ratios that interfere with the other compound's detection.[7]

Q3: What are the consequences of unaddressed cross-contribution?

A3: If not properly assessed and mitigated, cross-contribution can lead to significant analytical issues:

  • Inaccurate Quantification: Contribution from the IS to the analyte channel can elevate the measured response at the lower limit of quantification (LLOQ), affecting accuracy.[1][8]

  • Non-Linear Calibration Curves: Contribution from the analyte to the IS channel, especially at high concentrations, can cause the response ratio to plateau, resulting in non-linear or quadratic calibration curves.[5][6]

  • Failed Method Validation: Regulatory bodies like the FDA and international guidelines such as ICH M10 require that bioanalytical methods be free from significant interference.[9][10][11]

Q4: What are the acceptable limits for cross-contribution?

A4: Regulatory guidelines provide clear acceptance criteria for cross-contribution during bioanalytical method validation. These thresholds ensure that the interference does not impact data integrity.

Troubleshooting Guide

This guide provides a systematic approach to identifying, quantifying, and mitigating cross-contribution between your analyte and SIL-internal standard.

Step 1: Identify the Type of Cross-Contribution

The first step is to determine the direction and magnitude of the interference. This requires preparing and analyzing specific samples.

Experimental Protocol: Assessing Cross-Contribution

Objective: To quantify the percent contribution of the IS to the analyte signal and the analyte to the IS signal.

Required Samples:

  • Zero Sample: A blank biological matrix sample spiked only with the SIL-IS at its working concentration.

  • ULOQ Sample: A blank biological matrix sample spiked only with the analyte at the Upper Limit of Quantification (ULOQ) concentration.

  • LLOQ Sample: A blank biological matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS at its working concentration.

Procedure:

  • Prepare the three sample types described above.

  • Extract the samples using your established bioanalytical method.

  • Analyze the extracts by LC-MS/MS.

  • Measure the peak area response in both the analyte and IS MRM (Multiple Reaction Monitoring) channels for each sample.

Data Analysis:

  • Calculate IS-to-Analyte Contribution:

    • In the Zero Sample , measure the peak area in the analyte channel (Response_Analyte_in_Zero).

    • In the LLOQ Sample , measure the peak area in the analyte channel (Response_Analyte_in_LLOQ).

    • Calculate the percentage: % Contribution (IS to Analyte) = (Response_Analyte_in_Zero / Response_Analyte_in_LLOQ) * 100

  • Calculate Analyte-to-IS Contribution:

    • In the ULOQ Sample , measure the peak area in the IS channel (Response_IS_in_ULOQ).

    • In the Zero Sample , measure the peak area in the IS channel (Response_IS_in_Zero).

    • Calculate the percentage: % Contribution (Analyte to IS) = (Response_IS_in_ULOQ / Response_IS_in_Zero) * 100

Data Presentation: Acceptance Criteria

Summarize your findings and compare them against established regulatory limits. According to ICH M10 guidelines, the acceptable thresholds are as follows[8][9]:

Contribution TypeFormulaAcceptance Limit
IS to Analyte (Analyte Response in Zero Sample / Analyte Response in LLOQ Sample) * 100≤ 20%
Analyte to IS (IS Response in ULOQ Sample / IS Response in Zero Sample) * 100≤ 5%
Step 2: Visualize the Problem

Understanding the source of cross-contribution is key to solving it. The diagram below illustrates the potential pathways for this interference.

Figure 1: Conceptual Diagram of Cross-Contribution Pathways cluster_analyte Analyte cluster_is SIL-Internal Standard cluster_ms Mass Spectrometer Channels A Analyte (e.g., m/z 300) A_iso Analyte + Isotopes (e.g., m/z 301, 302...) A->A_iso Natural Abundance MS_A Analyte Channel (MRM for m/z 300) A->MS_A Correct Signal MS_IS IS Channel (MRM for m/z 304) A_iso->MS_IS Analyte-to-IS Contribution IS SIL-IS (e.g., m/z 304) IS_imp Unlabeled Impurity (e.g., m/z 300) IS->IS_imp Synthetic Impurity IS->MS_IS Correct Signal IS_imp->MS_A IS-to-Analyte Contribution

Caption: Conceptual diagram of cross-contribution pathways.

Step 3: Implement Corrective Actions

If the measured cross-contribution exceeds the acceptance limits, use the following troubleshooting workflow to select and apply a solution.

Figure 2: Troubleshooting Workflow for Cross-Contribution cluster_analyte_to_is Analyte-to-IS Issue (>5%) cluster_is_to_analyte IS-to-Analyte Issue (>20%) start Cross-Contribution Exceeds Limit? end_node Re-evaluate and Validate Method start->end_node No cluster_analyte_to_is cluster_analyte_to_is start->cluster_analyte_to_is Yes cluster_is_to_analyte cluster_is_to_analyte start->cluster_is_to_analyte Yes inc_is Increase SIL-IS Concentration check_purity Use Higher Purity SIL-IS (>3 Da mass difference) inc_is->check_purity If ineffective monitor_isotope Monitor Less Abundant SIL-IS Isotope check_purity->monitor_isotope If ineffective check_is_purity Check SIL-IS Purity for unlabeled analyte optimize_chrom Improve Chromatographic Separation check_is_purity->optimize_chrom If impurity is low cluster_analyte_to_is->end_node cluster_is_to_analyte->end_node

Caption: Troubleshooting workflow for cross-contribution.

Detailed Mitigation Strategies:

  • For Analyte-to-IS Contribution (>5%):

    • Increase IS Concentration: A higher IS concentration can diminish the relative contribution from the analyte, often resolving the issue.[5][6]

    • Use a Higher Purity SIL-IS: Select a SIL-IS with a higher degree of isotopic labeling or a greater mass difference from the analyte (ideally >3 Da) to minimize overlap from natural isotopes.[9][12]

    • Monitor an Alternative Isotope: If the analyte's isotopic cluster interferes with the primary SIL-IS isotope, a less abundant but interference-free SIL-IS isotope can be monitored instead.[5][6]

  • For IS-to-Analyte Contribution (>20%):

    • Verify SIL-IS Purity: This issue is almost always caused by the presence of unlabeled analyte in the SIL-IS stock. Obtain a certificate of analysis or re-characterize the standard.

    • Improve Chromatography: If the interference is from an isobaric compound and not the analyte itself, enhancing chromatographic separation can resolve the issue.[13]

References

Technical Support Center: Handling Variability in Internal Standard Response

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding variability in internal standard (IS) response during bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of internal standard variability?

A1: Variability in the internal standard (IS) response is a common issue in LC-MS bioanalysis that can compromise data accuracy.[1] The causes can be broadly categorized into three areas: sample preparation, instrument-related issues, and matrix effects.

  • Sample Preparation Issues:

    • Pipetting or Spiking Errors: Inconsistent addition of the IS to samples, standards, and quality controls (QCs).[1]

    • Inconsistent Extraction Recovery: Variability in the efficiency of the extraction process across the analytical run.[2]

    • IS Instability: Degradation of the IS in the biological matrix or autosampler vials during the run.[1]

    • Improper Mixing: Insufficient vortexing or mixing after adding the IS can lead to a non-homogenous sample.[3]

  • Instrument-Related Issues:

    • Autosampler/Injector Malfunction: Inconsistent injection volumes, leaks, or air bubbles in the syringe.[3][4]

    • LC System Instability: Fluctuations in pump pressure, mobile phase composition, or column temperature can lead to shifts in retention time and peak area.[1]

    • MS Source Contamination/Instability: Contamination of the ion source over a long run can lead to a gradual decrease in signal intensity (drift).[1][3]

  • Matrix Effects:

    • Ion Suppression or Enhancement: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the IS in the mass spectrometer's source, leading to either a decreased (suppression) or increased (enhancement) signal.[5][6][7]

    • Lot-to-Lot Variability: Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects.[1]

Q2: My internal standard response is drifting (consistently increasing or decreasing) across the run. What should I do?

A2: A gradual drift in the IS response often points to an instrument-related issue or a change in conditions over the course of the analytical run.

Troubleshooting Steps:

  • Check Instrument Stability: Review instrument parameters such as pump pressure, column temperature, and vacuum levels for any fluctuations during the run.[1][8]

  • Inspect the MS Source: The ion source is a common culprit for signal drift.[9] Check for contamination on the spray needle or orifice. A cleaning cycle may be necessary.

  • Verify Column Equilibration: Ensure that the chromatographic column is adequately equilibrated between injections. Insufficient equilibration can cause retention time shifts and peak area drift.[3]

  • Assess IS Stability: The IS may be degrading in the autosampler over the course of the run. Perform a stability experiment by reinjecting vials that were analyzed at the beginning of the run to see if the response has decreased.

Below is a workflow to help troubleshoot a drifting IS response.

Matrix_Effect Concept of Matrix Effect in ESI-MS cluster_source Electrospray Ion Source cluster_effect Observed Effect Droplet LC Eluent Droplet {Analyte (A) | IS | Matrix (M)} Evaporation Solvent Evaporation Droplet->Evaporation GasPhaseIons Gas Phase Ions {[A+H]+ | [IS+H]+} Evaporation->GasPhaseIons Suppression Ion Suppression (Matrix components hinder analyte/IS ionization) GasPhaseIons->Suppression Reduced Signal Enhancement Ion Enhancement (Matrix components improve analyte/IS ionization) GasPhaseIons->Enhancement Increased Signal

References

back-exchange issues with deuterated vs 13C,15N2 labeled standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on troubleshooting common issues related to the use of deuterated and 13C,15N-labeled internal standards in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is "back-exchange" and why is it a concern for deuterated standards?

A1: Back-exchange is a phenomenon where deuterium atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the biological matrix.[1][2] This process can lead to a decrease in the mass of the internal standard, resulting in inaccurate and unreliable quantification in mass spectrometry-based assays.[1] It is a significant concern for deuterated standards, especially when the deuterium atoms are located in chemically labile positions.[2]

Q2: Are 13C and 15N-labeled standards susceptible to back-exchange?

A2: No, 13C and 15N-labeled standards are not susceptible to back-exchange.[3][4] The carbon and nitrogen isotopes are integrated into the stable, non-exchangeable backbone of the molecule.[3] This high stability ensures the integrity of the internal standard throughout sample preparation, storage, and analysis, making them a more robust choice for quantitative accuracy.[5]

Q3: What factors influence the rate of deuterium back-exchange?

A3: Several experimental factors can influence the rate of back-exchange:

  • pH: Acidic or basic conditions can catalyze the exchange of deuterium atoms.[1] The minimum rate of exchange typically occurs at a pH of approximately 2.5.[6]

  • Temperature: Higher temperatures accelerate the rate of back-exchange.[1] Maintaining low temperatures (0°C or subzero) throughout the experimental workflow is crucial.[6]

  • Solvent: Protic solvents (e.g., water, methanol) can donate protons and facilitate back-exchange.[1] The duration of exposure to such solvents, particularly during liquid chromatography, is a major contributor.[6]

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more prone to exchange.[1][3]

Q4: Can deuterated standards affect chromatographic separation?

A4: Yes, deuterated standards can sometimes exhibit a chromatographic shift, often eluting slightly earlier than their non-labeled counterparts.[5][7] This is known as the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.[7] This can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[8] 13C-labeled standards, in contrast, typically co-elute perfectly with the analyte.[5]

Troubleshooting Guides

Issue 1: High Levels of Back-Exchange Observed in Mass Spectrometry Data

This is characterized by a significant decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte.

Possible Cause Troubleshooting Steps
Suboptimal pH of quench buffer and LC mobile phase. Ensure the pH of your quench buffer and LC mobile phase is at the minimum for H-D exchange, which is typically around pH 2.25-2.5.[6] Verify the pH of all solutions before use.[6]
Elevated temperatures during sample handling and analysis. Maintain low temperatures (ideally 0°C or even subzero) throughout the entire workflow.[6] Use pre-chilled tubes, buffers, and a cooled autosampler and column compartment.[6]
Prolonged exposure to protic solvents during chromatography. Use a rapid LC gradient to minimize the time the sample is on the column.[9] Consider using aprotic solvents in the mobile phase where possible, though this may impact chromatographic performance.[1]
Deuterium labels are in exchangeable positions. If possible, synthesize or procure a standard with deuterium labels on stable, non-exchangeable positions.[3] For future studies, consider using a 13C or 15N-labeled standard.[5]

Issue 2: Inaccurate or Inconsistent Quantitative Results with Deuterated Standards

This can manifest as poor precision and accuracy in your calibration curves and quality control samples.

Possible Cause Troubleshooting Steps
Chromatographic separation of analyte and deuterated standard. Optimize your chromatographic method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient, or column chemistry. If co-elution cannot be achieved, consider the use of a 13C-labeled standard.[5]
Differential matrix effects. Even with co-elution, the analyte and deuterated standard can experience different levels of ion suppression or enhancement.[2] Improve sample clean-up procedures to remove interfering matrix components.[2]
Presence of isotopic or chemical impurities in the standard. Verify the isotopic and chemical purity of your deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[2] Always obtain a certificate of analysis from the supplier.[2]

Quantitative Data Summary

The following tables summarize the key performance differences between deuterated and 13C-labeled internal standards.

Table 1: Comparison of Key Performance Parameters

Parameter Deuterated (²H) Internal Standard 13C-Labeled Internal Standard Key Findings
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[5][7]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[5]The superior co-elution of 13C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[5]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[1][5]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[5]The stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow.[5]
Accuracy & Precision Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time match.[8]Demonstrates improved accuracy and precision.[5]The closer physicochemical properties of 13C-IS to the analyte result in more reliable and reproducible quantification.[5]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[5]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[5]13C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[5]

Experimental Protocols

Protocol 1: Standard Quenching and Analysis Workflow to Minimize Back-Exchange

This protocol is designed for experiments such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) where minimizing back-exchange is critical.

  • Preparation: Pre-chill all necessary buffers (e.g., quench buffer: 0.1 M phosphate buffer, pH 2.5), tubes, and pipette tips to 0°C.[6]

  • Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.[6]

  • Digestion (Online): Immediately inject the quenched sample into an LC system with an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0-4°C).[6]

  • Desalting: The digested peptides are captured on a trap column to remove salts and other impurities.[10]

  • Chromatographic Separation: Elute the peptides from the trap column onto an analytical column using a rapid gradient of acetonitrile in 0.1% formic acid. The column should be maintained at a low temperature (e.g., 0°C or subzero).[6][10]

  • Mass Spectrometry: Analyze the eluted peptides using a mass spectrometer.[10]

Protocol 2: Evaluation of H/D Back-Exchange for a Deuterated Internal Standard

This protocol helps determine if the deuterium labels on an internal standard are exchanging with protons from the sample matrix.

  • Sample Preparation:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., methanol or acetonitrile).

    • Set B (Matrix): Spike the deuterated internal standard into the blank biological matrix (e.g., plasma, urine).

  • Incubation: Incubate both sets of samples under conditions that mimic your entire sample preparation and analysis time (e.g., 2 hours at room temperature).

  • Analysis: Analyze the samples by LC-MS/MS.

  • Data Evaluation: Compare the peak area of the unlabeled analyte in Set B to that in Set A. A significant increase in the unlabeled analyte peak in the matrix sample indicates that back-exchange is occurring. For example, one study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis start Start: Deuterium Labeling quench Quench Reaction (Low pH & Temp) start->quench Stop H/D Exchange digest Online Proteolytic Digestion (Low Temp) quench->digest trap Trap & Desalt digest->trap separate Rapid Analytical Separation (Low Temp) trap->separate analyze Mass Spectrometry Analysis separate->analyze data Data Processing analyze->data

Caption: Standard HDX-MS workflow designed to minimize back-exchange.

troubleshooting_logic cluster_exchange Back-Exchange Mitigation cluster_chromatography Chromatography Issues start Inaccurate Quantitative Results? check_exchange Assess Back-Exchange (Protocol 2) start->check_exchange Yes end Resolved start->end No check_chromatography Check Analyte/IS Co-elution check_exchange->check_chromatography No Exchange optimize_conditions Optimize pH & Temperature check_exchange->optimize_conditions Exchange Detected check_purity Verify IS Purity (CoA, HRMS) check_chromatography->check_purity Good Co-elution optimize_lc Optimize LC Method check_chromatography->optimize_lc Poor Co-elution check_purity->end Purity Confirmed use_stable_label Consider 13C/15N IS optimize_conditions->use_stable_label If Unsuccessful use_13C_IS Use 13C IS for Perfect Co-elution optimize_lc->use_13C_IS If Unsuccessful

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for 5-Fluorouracil Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent, is critical for both quality control of pharmaceutical formulations and pharmacokinetic studies.[1][2][3] High-Performance Liquid Chromatography (HPLC) remains a primary analytical technique for this purpose, offering high sensitivity and specificity.[3][4][5] This guide provides a comparative overview of several validated HPLC methods, presenting their experimental protocols and performance data to aid in method selection and implementation.

The selection of an appropriate HPLC method depends on the specific application, whether it be for the analysis of bulk drug substance, finished product, or biological matrices like plasma or serum.[1][3][6] Key considerations include the desired sensitivity, run time, and the complexity of the sample matrix. The methods presented below utilize common reversed-phase columns and UV detection, making them accessible to most analytical laboratories.

Comparison of Validated HPLC Methods

The following table summarizes the key parameters and performance characteristics of four distinct HPLC methods for the determination of 5-fluorouracil. This allows for a direct comparison of their chromatographic conditions and validation outcomes.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Nova-park C18 (3.9 x 150 mm, 4.6 µm)[6]Nucleodur C18 (4.6 x 250 mm, 5 µm)[7]RP C18 (4.6 x 250 mm, 5 µm)[8]C8 Phenomenex (4.6 x 100 mm, 5 µm)[9]
Mobile Phase 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v)[6]0.5% Ortho-Phosphoric Acid – methanol (95:5, v/v)[7]Acetonitrile – water (10:90, v/v)[8]Methanol – water (10:90, v/v) with 0.05% orthophosphoric acid (pH 4.5)[9]
Flow Rate 1.0 mL/min[6]0.8 mL/min[7]1.0 mL/min[8]0.8 mL/min[9]
Detection Wavelength 254 nm[6]266 nm[7]265 nm[8]265 nm[9]
Retention Time Not Specified7.2 min[7]~4 min[8]Not Specified
Linearity Range 0.1 - 100 µg/mL[6]2 - 10 µg/mL[7]0.1 - 10 µg/mL[8]0.1 - 20 µg/mL[9]
Correlation Coefficient (R²) 0.9999[6]0.99[7]0.9997[8]0.99[9]
Accuracy (% Recovery) 95.79 - 105.1% (in injection), 90.2 - 108.8% (in serum)[6]95 - 105%[7]Not Specified>80% from skin[9]
Precision (% RSD) < 2.1%[6]< 2%[7]< 3.51%[8]< 8.74%[9]
Limit of Detection (LOD) Not Specified0.87 µg/mL[7]10.86 ng/mL[8]0.07 µg/mL[9]
Limit of Quantification (LOQ) 0.10 µg/mL (in injection), 0.85 µg/mL (in serum)[6]2.64 µg/mL[7]32.78 ng/mL[8]0.1 µg/mL[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on the information available in the referenced literature and should be adapted and re-validated for specific laboratory conditions.

Method 1: Determination in 5-FU Injection and Human Serum[6]
  • Chromatographic System: Waters 600-Controller HPLC system with a UV detector.

  • Column: Nova-park C18 (3.9 x 150 mm, 4.6 µm).

  • Mobile Phase: A mixture of 5 mmol/L potassium dihydrogen phosphate (pH adjusted to 6.0) and methanol in a 96:4 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation (Human Serum): To 1.0 mL of human serum, add 4 µL of 5-FU standard stock solution and 600 µL of 20% silver nitrate. Vortex for 3 minutes and let stand for 5 minutes. Add 700 µL of 20% sodium chloride and vortex for another 3 minutes. Centrifuge at 13,000 rpm for 12 minutes. Dilute 0.5 mL of the supernatant to 1 mL with water and filter through a 0.22-µm membrane.

  • Sample Preparation (Injection): Dilute the 5-FU injection with water and filter through a 0.22-µm membrane.

Method 2: Estimation of 5-Fluorouracil[7]
  • Chromatographic System: Not specified.

  • Column: Nucleodur C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of 0.5% ortho-phosphoric acid and methanol in a 95:5 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 266 nm.

  • Standard Solution Preparation: Prepare a stock solution of 5-FU by dissolving 10 mg in 10 mL of distilled water. Further dilute to obtain standard solutions in the range of 2-10 µg/mL.

Method 3: Determination in Polymeric Nanoparticles[8]
  • Chromatographic System: Not specified, with a photodiode array detector.

  • Column: RP C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water in a 10:90 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Detection: UV at 265 nm.

  • Standard Solution Preparation: Prepare a stock solution of 500 µg/mL of 5-FU in water. Perform serial dilutions to obtain standard solutions with concentrations ranging from 0.1 to 10.0 µg/mL.

Method 4: Quantification Following In Vitro Skin Permeation Assay[9]
  • Chromatographic System: Shimadzu LC 10AD with a UV-visible detector.

  • Column: C8 Phenomenex (4.6 x 100 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water in a 10:90 (v/v) ratio, acidified with 0.05% (v/v) orthophosphoric acid to a pH of 4.5.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 30 µL.

  • Detection: UV at 265 nm.

  • Sample Preparation (Skin): After in vitro permeation studies, the skin samples are subjected to tape stripping to remove the stratum corneum. The remaining epidermis and dermis are then subjected to a liquid-liquid extraction process to recover the 5-FU.

HPLC Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Method Implementation documentation->end

Caption: General workflow for HPLC method validation.

This guide provides a foundational comparison of several validated HPLC methods for 5-fluorouracil determination. Researchers should consider the specific requirements of their analysis to select the most suitable method. It is imperative to perform in-house validation to ensure the chosen method performs adequately under the specific laboratory conditions and for the intended sample matrix.

References

A Comparative Guide to Bioanalytical Method Validation for 5-Fluorouracil (5-FU) Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated bioanalytical methods for the quantification of 5-Fluorouracil (5-FU) in human plasma, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation. The focus is on providing a clear comparison of performance characteristics and detailed experimental protocols to aid researchers in selecting and implementing the most appropriate method for their specific needs.

Introduction to 5-FU and Bioanalytical Method Validation

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent for the treatment of various solid tumors. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of 5-FU is crucial to optimize efficacy and minimize toxicity. Reliable bioanalytical methods are essential for accurate TDM and for pharmacokinetic and bioequivalence studies.

The FDA provides comprehensive guidelines for the validation of bioanalytical methods to ensure their accuracy, precision, and reliability.[1][2][3][4][5][6][7] This guide compares the two most common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), along with an alternative immunoassay method for 5-FU quantification.

Comparison of Bioanalytical Methods for 5-FU

The choice of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of LC-MS/MS, HPLC-UV, and immunoassay methods for 5-FU analysis.

Quantitative Data Summary
Validation ParameterLC-MS/MSHPLC-UVImmunoassay (My5-FU™)FDA Acceptance Criteria
Linearity Range 10 - 10,000 ng/mL[8][9]100 - 10,000 ng/mLComparable to LC-MS/MS[10][11]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL[9][12]5 - 100 ng/mL[13]Comparable to LC-MS/MSWithin ±20% of nominal value
Accuracy (% Bias) -9.9% to 11%[9]Within ±15%Proportional bias of 7% higher than LC-MS/MS[10]Within ±15% of nominal value (except LLOQ)
Precision (%RSD) Within-run: 1.6% - 11% Between-run: 3.1% - 12%[9]Interday: 4.2% - 8.9% Day-to-day: 5.2% - 10.6%[13]Comparable to LC-MS/MS[10][11]≤15% (except LLOQ, ≤20%)
Recovery 46.0% - 72.6%[8]~96.2%[13]Not applicableConsistent, precise, and reproducible

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods reported in the scientific literature and are intended to serve as a guide.

Method 1: LC-MS/MS

This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of an internal standard (IS) solution (e.g., 5-Bromouracil).

  • Add 500 µL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 5 µm).[9]

  • Mobile Phase: 100% aqueous solution.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 7 minutes.[9]

3. Mass Spectrometric Conditions

  • Ionization Mode: Negative ion electrospray (ESI-).[9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-FU: Precursor ion > Product ion (e.g., m/z 129 > 42).[14]

    • IS (5-Bromouracil): Precursor ion > Product ion.

Method 2: HPLC-UV

A robust and widely available technique, suitable for routine analysis.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load 500 µL of plasma sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute 5-FU with an appropriate solvent (e.g., ethyl acetate).[13]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 3.9 x 150 mm, 4.6 µm).[15]

  • Mobile Phase: A mixture of 5 mM potassium dihydrogen phosphate (pH 6.0) and methanol (96:4, v/v).[15][16]

  • Flow Rate: 1.0 mL/min.[15][16]

  • Injection Volume: 20 µL.[15]

  • Detection Wavelength: 254 nm or 260 nm.[13][15]

Method 3: Immunoassay (My5-FU™)

This method offers a rapid and high-throughput alternative to chromatographic techniques.

1. Principle

The My5-FU™ assay is a nanoparticle-based immunoassay that can be run on standard clinical chemistry analyzers.[10][11][17] It utilizes a competitive binding format where 5-FU in the sample competes with 5-FU-coated nanoparticles for binding to a limited number of anti-5-FU antibody binding sites.

2. Procedure

  • The assay is typically performed on an automated clinical chemistry analyzer following the manufacturer's instructions.

  • Plasma samples are loaded onto the analyzer, and the assay is initiated.

  • The instrument automatically performs the necessary incubation, washing, and signal detection steps.

  • The concentration of 5-FU is determined by the analyzer based on a pre-established calibration curve.

Visualizations

FDA Bioanalytical Method Validation Workflow

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (Pre-study) cluster_2 In-study Validation cluster_3 Sample Analysis Method Feasibility Method Feasibility Optimization Optimization Method Feasibility->Optimization Selectivity Selectivity Optimization->Selectivity Accuracy & Precision Accuracy & Precision Selectivity->Accuracy & Precision Calibration Curve Calibration Curve Accuracy & Precision->Calibration Curve LLOQ LLOQ Calibration Curve->LLOQ Stability Stability LLOQ->Stability Recovery Recovery Stability->Recovery Run Acceptance Run Acceptance Recovery->Run Acceptance Incurred Sample Reanalysis Incurred Sample Reanalysis Run Acceptance->Incurred Sample Reanalysis Sample Analysis Sample Analysis Incurred Sample Reanalysis->Sample Analysis

Caption: Workflow for bioanalytical method validation as per FDA guidelines.

Key Parameters of FDA Bioanalytical Method Validation

Key Validation Parameters cluster_core Core Performance cluster_quant Quantification cluster_sample Sample Handling Method Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Stability Stability Method->Stability Recovery Recovery Method->Recovery Calibration Curve Calibration Curve Accuracy->Calibration Curve Precision->Calibration Curve LLOQ LLOQ Selectivity->LLOQ Calibration Curve->LLOQ

Caption: Interrelationship of key bioanalytical method validation parameters.

References

A Comparative Guide to 5-Fluorouracil (5-FU) Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. Accurate determination of 5-FU concentrations in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. This document outlines the performance characteristics, specifically linearity and range, of key assays and provides detailed experimental protocols to aid in methodological selection and implementation.

Performance Comparison: Linearity and Range

The selection of a suitable 5-FU quantification assay often depends on the required sensitivity and the expected concentration range in the samples. The following table summarizes the linearity and range of commonly employed methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassay.

Assay TypeLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Matrix
HPLC-UV 0.1 - 100 µg/mL (100 - 100,000 ng/mL)10[1]Plasma, Serum
0.04 - 15.90 µg/mL (40 - 15,900 ng/mL)[2]40[2]Plasma
2 - 10 µg/mL (2,000 - 10,000 ng/mL)[3]--
0.1 - 10 µg/mL (100 - 10,000 ng/mL)[4]32.78[4]Polymeric Nanoparticles
25 - 300[5]25[5]Human Plasma
0.3 - 6 µg/mL (300 - 6,000 ng/mL)[6]-Skin Samples
LC-MS/MS 10 - 10,000[7][8]10[7][8]Human Plasma
0.1 - 50[5]0.1[5][9]Mouse Plasma
10.5 - 2,000[10][11]10.5[10][11]Rabbit Aqueous Humor
0.1 - 60 µg/mL (100 - 60,000 ng/mL)[12]100[12]-
Immunoassay Calibrator Range: 150 - 1800[13]85[14]Plasma

Experimental Workflows and Signaling Pathways

The general workflow for quantifying 5-FU in biological samples involves several key steps from sample collection to data analysis. The specific details of each step can vary depending on the chosen analytical method.

5-FU Quantification Workflow General Workflow for 5-FU Quantification cluster_pre_analysis Sample Preparation cluster_analysis Analytical Measurement cluster_post_analysis Data Processing Sample_Collection Sample Collection (e.g., Plasma, Serum) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Ensures accuracy Extraction Extraction (e.g., LLE, SPE, PPT) Internal_Standard->Extraction Removes interferences Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Chromatography Chromatographic Separation (HPLC/UPLC) Reconstitution->Chromatography Sample injection Detection Detection (UV or MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

General Workflow for 5-FU Quantification

Detailed Experimental Protocols

Below are representative protocols for the quantification of 5-FU using HPLC-UV and LC-MS/MS. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample types.

HPLC-UV Method for 5-FU in Human Serum

This protocol is based on a method developed for the determination of 5-FU in human serum.[15]

  • Sample Preparation:

    • To 1.0 mL of human serum, add a known amount of internal standard.

    • Add 600 µL of 20% AgNO3, vortex for 3 minutes, and let it stand for 5 minutes.

    • Add 700 µL of 20% NaCl and vortex for another 3 minutes.

    • Centrifuge the sample to precipitate proteins and other interfering substances.

    • Filter the supernatant through a 0.22-µm membrane before injection.

  • Chromatographic Conditions:

    • Column: Nova-park C18 column (3.9 × 150 mm, 4.6 μm).[15]

    • Mobile Phase: 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 25°C.[15]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.[15]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of 5-FU to the internal standard against the concentration of 5-FU standards. The concentration of 5-FU in the samples is then determined from this curve. The method demonstrated a good linear relationship in the range of 0.1 - 100 μg/mL.[15]

LC-MS/MS Method for 5-FU in Human Plasma

This protocol is based on a validated method for quantifying 5-FU in human plasma.[7][8]

  • Sample Preparation:

    • To 0.1 mL of human plasma, add a solution of the internal standard (e.g., 5-bromouracil).

    • Perform serial extraction with an organic solvent.

    • After mixing and centrifugation, the organic solvent is removed and evaporated to dryness.

    • The residue is reconstituted in an appropriate solvent.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: 2.1 x 50 mm C18 column with a 4.6 x 12 mm C18 pre-column.[7][8]

    • Mobile Phase: 100% aqueous at a flow rate of 0.4 mL/min.[7][8]

    • Detection: Negative ion electrospray ionization.[7][8]

    • Analysis Time: 7 minutes.[7]

  • Quantification:

    • The method was validated over a range of 10-10,000 ng/mL.[7][8] Due to non-linearity, two overlapping standard curves were used (10-600 ng/mL and 500-10,000 ng/mL) with a weighted quadratic curve fit.[7]

Immunoassay Method for 5-FU in Plasma

The My5-FU™ immunoassay is a commercially available kit that can be used on various clinical chemistry analyzers.[2][13][14]

  • Principle:

    • This is a homogenous 2-reagent nanoparticle agglutination assay. The presence of 5-FU in the plasma sample inhibits the agglutination of nanoparticles, and the amount of scattered light is measured. Higher levels of 5-FU result in less light scattering.[14][16]

  • Sample Collection:

    • A peripheral venous blood sample is collected in an EDTA or heparin tube towards the end of the 5-FU infusion cycle.[14]

  • Procedure:

    • The assay is performed on a compatible clinical chemistry analyzer according to the manufacturer's instructions. The analysis time is typically around 10-15 minutes for the first result.[14]

  • Quantification:

    • The results are reported in ng/mL and can be converted to an area under the curve (AUC) value. The assay has a lower limit of quantitation of 85 ng/mL.[14] A study comparing this immunoassay to LC-MS/MS found a proportional bias of 7% towards higher values with the immunoassay.[2]

Concluding Remarks

The choice of a 5-FU quantification assay should be guided by the specific requirements of the study, including the necessary sensitivity, the expected concentration range, sample matrix, available equipment, and desired throughput.

  • HPLC-UV methods are widely accessible and can provide good linearity over a broad range, but may lack the sensitivity required for detecting very low concentrations of 5-FU.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for many pharmacokinetic studies. However, it requires more specialized equipment and expertise.

  • Immunoassays provide a rapid and high-throughput option, particularly suitable for clinical settings for therapeutic drug monitoring. While convenient, it's important to be aware of potential biases compared to mass spectrometric methods.

Researchers and professionals should carefully validate their chosen method in the intended matrix to ensure accurate and reliable results for their specific application.

References

A Comparative Guide to the Accuracy and Precision of 5-Fluorouracil (5-FU) Analysis: The Critical Role of Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Fluorouracil (5-FU), a cornerstone of many chemotherapy regimens, is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the enhanced accuracy and precision achieved through the use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The inherent variability in biological matrices and the analytical process can significantly impact the reliability of pharmacokinetic and pharmacodynamic studies. The use of an appropriate internal standard (IS) is crucial for mitigating these effects. Stable isotope-labeled (SIL) internal standards, such as 5-Fluorouracil-¹³C¹⁵N₂, are considered the gold standard, offering physicochemical properties nearly identical to the analyte of interest. This ensures they co-elute and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis, leading to superior data quality.

This guide presents a comparative overview of LC-MS/MS methods for 5-FU quantification, contrasting the performance of methods employing SIL internal standards with those using structural analog internal standards like 5-bromouracil (5-BU) or allopurinol.

Comparative Analysis of Method Performance

The following tables summarize key validation parameters from various studies, demonstrating the performance of different analytical methods and internal standards for 5-FU quantification in biological matrices.

Table 1: Performance of 5-FU Analysis using a Labeled Internal Standard (5-Fluorouracil-¹³C¹⁵N₂)

ParameterResultMatrixMethodCitation
Linearity Range20–2000 ng/mLPlasmaUPLC-MS/MS
Lower Limit of Quantification (LLOQ)20 ng/mLPlasmaUPLC-MS/MS
Intra-day Precision (%CV)≤ 5.8%PlasmaUPLC-MS/MS
Inter-day Precision (%CV)≤ 7.1%PlasmaUPLC-MS/MS
Accuracy (% Bias)Within ± 4.5%PlasmaUPLC-MS/MS
Recovery>97%PlasmaHPLC-MS/MS

Table 2: Performance of 5-FU Analysis using Structural Analog Internal Standards

Internal StandardParameterResultMatrixMethodCitation
5-BromouracilLinearity Range10-10,000 ng/mL (two curves)PlasmaLC-MS/MS
LLOQ10 ng/mLPlasmaLC-MS/MS
Intra-day Precision (%CV)Not explicitly statedPlasmaLC-MS/MS
Inter-day Precision (%CV)Not explicitly statedPlasmaLC-MS/MS
AllopurinolLinearity Range10.5–2000 ng/mLAqueous HumorUPLC-MS/MS
LLOQ10.5 ng/mLAqueous HumorUPLC-MS/MS
Intra-assay Precision (%RSD)1.83% - 6.82%Aqueous HumorUPLC-MS/MS
Inter-assay Precision (%RSD)2.55% - 7.01%Aqueous HumorUPLC-MS/MS
Accuracy (% of nominal)94.23% - 106.61%Aqueous HumorUPLC-MS/MS
Recovery77.06% - 89.01%Aqueous HumorUPLC-MS/MS

Experimental Workflows and Signaling Pathways

The general workflow for 5-FU analysis using a labeled internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a SIL internal standard is integral to this process, as it is introduced early to account for variability in subsequent steps.

5-FU Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Labeled Internal Standard (5-FU-¹³C¹⁵N₂) plasma->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute inject Inject Sample reconstitute->inject lc UPLC Separation (e.g., HSS PFP Column) inject->lc ms Mass Spectrometry (Xevo TQD, MRM) lc->ms data Data Acquisition and Processing ms->data

Figure 1: A typical experimental workflow for the analysis of 5-FU in plasma using a labeled internal standard and LC-MS/MS.

The mechanism of action of 5-FU involves its intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.

5-FU Mechanism of Action 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA RNA FUTP->RNA Incorporation FdUMP FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation

Figure 2: Simplified signaling pathway of 5-FU metabolism and its cytotoxic effects.

Detailed Experimental Protocols

Below are representative protocols for 5-FU analysis, one utilizing a labeled internal standard and the other a structural analog.

Method A: 5-FU Analysis using Labeled Internal Standard (5-Fluorouracil-¹³C¹⁵N₂)

This method is adapted from a clinical research application for the analysis of 5-FU in plasma.

  • Sample Preparation:

    • To 50 µL of plasma sample, add 5 µL of 10 µg/mL 5-fluorouracil-¹³C¹⁵N₂ internal standard in methanol and vortex for 30 seconds.

    • Add 500 µL of ethyl acetate containing 0.1% formic acid, vortex for 30 seconds, and centrifuge for 2 minutes at 16,100 g.

    • Transfer a 400 µL aliquot of the supernatant to a new tube and evaporate to dryness under nitrogen at 40 °C.

    • Reconstitute the dried extract in 75 µL of 0.1% formic acid in water.

  • LC-MS/MS Conditions:

    • LC System: ACQUITY UPLC I-Class.

    • Column: ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Xevo TQD Mass Spectrometer.

    • Ionization: Electrospray ionization (ESI), negative mode.

    • MRM Transitions:

      • 5-FU: m/z 129 > 42

      • 5-FU-¹³C¹⁵N₂: m/z 132 > 43

Method B: 5-FU Analysis using a Structural Analog Internal Standard (Allopurinol)

This method was developed for the quantification of 5-FU in rabbit aqueous humor.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of aqueous humor sample, add 10 µL of allopurinol internal standard solution (1000 ng/mL).

    • Add 500 µL of ethyl acetate, vortex for 10 minutes, and centrifuge at 10,000 rpm for 10 minutes at 4 °C.

    • Separate the organic layer and evaporate to dryness under a vacuum.

    • Reconstitute the residue with 100 µL of the mobile phase.

  • UPLC-MS/MS Conditions:

    • LC System: Waters Acquity UPLC.

    • Column: Acquity HILIC, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (95:5 v/v).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Waters XEVO TQD LC-MS/MS.

    • Ionization: Electrospray ionization (ESI), negative mode.

    • MRM Transitions:

      • 5-FU: m/z 128.92 > 41.68

      • Allopurinol: m/z 134.80 > 64.10

Conclusion

The presented data and protocols underscore the advantages of employing stable isotope-labeled internal standards for the bioanalysis of 5-FU. While methods using structural analogs can provide acceptable results, the use of a SIL internal standard like 5-Fluorouracil-¹³C¹⁵N₂ consistently demonstrates superior accuracy, precision, and reliability by more effectively compensating for matrix effects and procedural variability. For researchers and drug development professionals requiring the highest quality data for pharmacokinetic and clinical studies, the adoption of analytical methods with labeled internal standards is strongly recommended.

A Comparative Guide to the Lower Limit of Quantification (LLOQ) for 5-Fluorouracil (5-FU) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for determining the lower limit of quantification (LLOQ) of 5-Fluorouracil (5-FU) in plasma. It is intended for researchers, scientists, and drug development professionals who require sensitive and reliable methods for pharmacokinetic and therapeutic drug monitoring studies of this widely used anticancer drug.

Comparison of Analytical Methods for 5-FU Quantification in Plasma

The quantification of 5-FU in plasma is crucial for optimizing therapeutic regimens and minimizing toxicity. Various analytical techniques have been developed, each with its own advantages in terms of sensitivity, specificity, and throughput. The most common methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a summary of the performance of these methods, with a focus on their reported LLOQ values.

Analytical Method LLOQ (ng/mL) Sample Preparation Internal Standard Key Advantages Citation
LC-MS/MS 0.1Solid-Phase Extraction (SPE)5-Chlorouracil (5-CU)Ultra-sensitive, high specificity[1]
LC-MS/MS 0.05 mg/L (50 ng/mL)Acetonitrile precipitation from Mitra® microsampling devicesStable isotope-labeled 5-FUHigh throughput, suitable for remote sampling[2]
LC-MS/MS 7.5Protein precipitation followed by liquid-liquid extractionNot SpecifiedGood sensitivity and precision
LC-MS/MS 8.61Not Specified5-Bromouracil (5-BU)Good applicability for clinical studies[3][4]
LC-MS/MS 10Liquid-Liquid Extraction (LLE)5-Bromouracil (5-BU)Wide dynamic range, robust[5]
LC-MS/MS 0.05 µM (~6.5 ng/mL)Not SpecifiedStable-isotope-labeled 5-FUFast analysis time[6][7]
UPLC-MS/MS 0.1 µg/mL (100 ng/mL)Dried Blood Spot (DBS) extractionPropylthiouracilReduced patient discomfort, increased stability[8]
HPLC-UV 10Liquid-Liquid Extraction (LLE)Not SpecifiedSimple, rapid, and cost-effective[9]
HPLC-UV 40Not SpecifiedChlorouracilSuitable for therapeutic drug monitoring[10]
GC-MS 10Derivatization and extractionMethylated thymineHigh sensitivity[11]
GC-NICIMS ~0.4Derivatization and extraction[15N2]5-FUHigh sensitivity with negative ion chemical ionization[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of key experimental protocols from the cited literature.

Ultra-Sensitive LC-MS/MS Method[1]
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 200 µL of mouse plasma, add 10 µL of internal standard (5-chlorouracil, 100 ng/mL) and 600 µL of 20% ammonium hydroxide.

    • Condition an Oasis Max SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the sample onto the cartridge and wash with 3 mL of 5% ammonium hydroxide followed by 3 mL of methanol.

    • Elute the analytes with 1 mL of 1% formic acid in 60:40 methanol-water.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of 15% ammonium hydroxide in acetonitrile.

  • Chromatographic Conditions:

    • LC System: Agilent 1100

    • Column: Phenomenex Luna HILIC (3 µm, 150 mm × 2.00 mm)

    • Column Temperature: 40 °C

    • Mobile Phase A: 100 mM ammonium formate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 90% B (0-2 min), 90-50% B (2-4 min), 50% B (4-6 min), 50-90% B (6-6.1 min), 90% B (6.1-11 min)

  • Mass Spectrometry Conditions:

    • MS System: AB Sciex 4000 QTRAP

    • Ionization Mode: Not specified in the provided abstract, but typically negative ion mode for 5-FU.

LC-MS/MS Method with Liquid-Liquid Extraction[6]
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 0.1 mL of human plasma, add the internal standard solution (5-bromouracil).

    • Perform serial extraction with an organic solvent.

    • Mix and centrifuge the sample.

    • Remove the organic solvent and evaporate to dryness.

    • Reconstitute the residue for injection.

  • Chromatographic Conditions:

    • Column: 2.1 x 50 mm C18 column with a 4.6 x 12 mm C18 pre-column.

    • Mobile Phase: 100% aqueous solution.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Detection: Negative ion electrospray ionization.

HPLC-UV Method[10]
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Process plasma samples with ammonium acetate buffer (pH 3.5; 0.01M).

    • Perform liquid-liquid extraction with isopropanol/ethyl acetate (15:85, v/v).

  • Chromatographic Conditions:

    • Column: C18 column.

    • Column Temperature: 25 °C.

    • Mobile Phase: Acetonitrile-ammonium acetate buffer (pH 3.5; 0.01M) (2.5:97.5 v/v).

    • Flow Rate: 0.8 mL/min.

    • UV Detection: 265 nm.

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates a typical workflow for the quantification of 5-FU in plasma using LC-MS/MS with solid-phase extraction.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement plasma Plasma Sample (200 µL) add_is Add Internal Standard (5-Chlorouracil) plasma->add_is add_base Add 20% Ammonium Hydroxide add_is->add_base load Load Sample add_base->load spe Solid-Phase Extraction (SPE) condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute 5-FU wash->elute dry_recon Evaporate and Reconstitute elute->dry_recon injection Inject into LC-MS/MS dry_recon->injection hilic HILIC Chromatography injection->hilic ms_detection Tandem Mass Spectrometry (Detection) hilic->ms_detection quantification Data Processing and Quantification ms_detection->quantification

Caption: Workflow for 5-FU quantification in plasma by LC-MS/MS with SPE.

This guide highlights that LC-MS/MS methods generally offer the lowest LLOQ for 5-FU in plasma, with an ultra-sensitive method reaching 0.1 ng/mL[1]. While HPLC-UV provides a simpler and more cost-effective alternative, its sensitivity is typically lower. The choice of method will depend on the specific requirements of the research, including the desired level of sensitivity and the available instrumentation.

References

Navigating Precision in Cancer Therapy: A Guide to Inter-Assay vs. Intra-Assay Variability in 5-Fluorouracil (5-FU) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 5-Fluorouracil (5-FU), a cornerstone chemotherapy agent, is paramount for effective therapeutic drug monitoring (TDM) and the development of personalized medicine strategies. This guide provides an objective comparison of the analytical performance of common 5-FU measurement methods, focusing on the critical parameters of inter-assay and intra-assay variability. Understanding these sources of variability is essential for ensuring reliable and reproducible results in both clinical and research settings.

The precision of a bioanalytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the coefficient of variation (CV%), with lower values indicating higher precision. Precision is evaluated at two levels:

  • Intra-assay variability (or within-run precision): This assesses the precision of measurements within a single analytical run. It reflects the random error associated with the procedure on a given day, with the same analyst and equipment.

  • Inter-assay variability (or between-run precision): This evaluates the precision of measurements across different analytical runs, often on different days, with different analysts, or with different reagent lots. It provides a more comprehensive assessment of an assay's long-term reproducibility.

Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines for bioanalytical method validation, which include acceptance criteria for precision. Generally, the CV should not exceed 15% for quality control (QC) samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%[1].

Comparative Analysis of 5-FU Measurement Methods

The most common methods for quantifying 5-FU in biological matrices include High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the reported inter-assay and intra-assay variability for these methods from various studies.

Analytical MethodMatrixAnalyte ConcentrationIntra-Assay CV (%)Inter-Assay CV (%)Reference
LC-MS/MS Plasma1 µM, 10 µM, 100 µM< 6%< 6%[2]
LC-MS/MS PlasmaNot Specified3.0 - 8.1%6.3 - 13.3%[3]
LC-MS/MS Peripheral Blood Mononuclear Cells (PBMCs)Not Specified1.3 - 11.9%2.3 - 9.4%[4]
HPLC-UV PlasmaNot Specified4.2 - 8.9% (interday precision)5.2 - 10.6% (day-to-day reproducibility)[5]
HPLC Polymeric Nanoparticles0.1, 1, 10 µg/mL< 3.51%< 3.51%[6]
RP-HPLC Bulk DrugNot Specified1.08 - 1.63%0.92 - 1.27%[7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for assessing inter-assay and intra-assay variability in 5-FU measurement.

LC-MS/MS Method for 5-FU in Plasma

This protocol is based on methodologies described for the sensitive quantification of 5-FU.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled 5-FU).

    • Precipitate proteins by adding a solvent like methanol.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water)[8].

  • Chromatographic Conditions:

    • Column: A C18 or a specialized column suitable for polar compounds.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 5-FU and the internal standard.

  • Assessment of Variability:

    • Intra-assay: Analyze at least five replicates of quality control (QC) samples at low, medium, and high concentrations, along with the LLOQ, in a single analytical run[9].

    • Inter-assay: Analyze the same set of QC samples in at least three different analytical runs on at least two different days[9].

HPLC-UV Method for 5-FU in Plasma

This protocol outlines a typical procedure for 5-FU analysis using HPLC with UV detection.

  • Sample Preparation:

    • To a 500 µL plasma sample, add an internal standard.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte[5].

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile)[10].

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • UV Detection: Set at the wavelength of maximum absorbance for 5-FU, which is around 260-265 nm[5][6].

  • Assessment of Variability:

    • Intra-assay (Interday Precision): Analyze QC samples at multiple concentrations in replicate on the same day.

    • Inter-assay (Day-to-day Reproducibility): Repeat the analysis of QC samples on different days to determine the variability between runs[5].

Workflow for Assessing Assay Variability

The following diagram illustrates a standard workflow for determining the inter-assay and intra-assay variability of a bioanalytical method for 5-FU measurement.

Assay_Variability_Workflow cluster_prep Preparation cluster_intra_assay Intra-Assay Variability (Within-Run) cluster_inter_assay Inter-Assay Variability (Between-Run) cluster_results Results prep_qc Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) run1 Analytical Run 1: - Calibration Curve - 5+ Replicates of each QC Level prep_qc->run1 run2 Analytical Run 2 (Different Day): - New Calibration Curve - 5+ Replicates of each QC Level prep_qc->run2 run3 Analytical Run 3 (Different Day): - New Calibration Curve - 5+ Replicates of each QC Level prep_qc->run3 prep_cal Prepare Calibration Standards prep_cal->run1 prep_cal->run2 prep_cal->run3 calc_intra Calculate Mean, SD, and CV% for each QC Level within Run 1 run1->calc_intra calc_inter Combine Results from All Runs Calculate Overall Mean, SD, and CV% for each QC Level run1->calc_inter report_intra Report Intra-Assay CV% calc_intra->report_intra run2->calc_inter run3->calc_inter report_inter Report Inter-Assay CV% calc_inter->report_inter

Caption: Workflow for determining inter-assay and intra-assay variability.

Conclusion

Both LC-MS/MS and HPLC-based methods can provide the necessary precision for the therapeutic drug monitoring of 5-FU. The choice of method may depend on the required sensitivity, sample throughput, and the availability of instrumentation. LC-MS/MS generally offers higher sensitivity and selectivity, which can be advantageous when measuring low concentrations of 5-FU. However, HPLC-UV methods, when properly validated, can also deliver reliable and precise results.

For researchers and clinicians, it is crucial to select a validated assay with low inter-assay and intra-assay variability to ensure that dose adjustments and clinical decisions are based on accurate and reproducible measurements of 5-FU concentrations. This commitment to analytical precision is a critical step toward optimizing cancer therapy and improving patient outcomes.

References

A Head-to-Head Comparison: 5-Bromouracil vs. Labeled 5-FU as an Internal Standard for 5-Fluorouracil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), the choice of an appropriate internal standard (IS) is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two commonly employed internal standards: 5-bromouracil, a structural analog, and stable isotope-labeled 5-fluorouracil (e.g., ¹³C,¹⁵N₂-5-FU).

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. While both 5-bromouracil and labeled 5-FU have been successfully used in bioanalytical methods, their performance characteristics can differ significantly. This guide presents a summary of their performance based on available experimental data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable internal standard for your research needs.

Data Presentation: A Comparative Overview

The selection of an internal standard is a pivotal step in the development of robust bioanalytical methods. Stable isotope-labeled internal standards are generally considered the gold standard in quantitative mass spectrometry due to their ability to closely mimic the analyte of interest.[1][2][3] Structural analogs, while a viable alternative, may exhibit different behaviors during analysis.[4][5]

The following table summarizes key performance parameters for 5-bromouracil and labeled 5-FU as internal standards in the quantification of 5-FU, based on data from separate studies. It is important to note that these values are not from a direct head-to-head comparative study under identical conditions but provide a valuable snapshot of their respective performances.

Performance Parameter5-Bromouracil (Structural Analog)Labeled 5-FU (Stable Isotope)Key Considerations
Accuracy (% Bias or % Recovery) Generally acceptable, with reported accuracy ranging from -9.9% to 11% within-run and -2.1% to 5% between runs in one study.Typically high, with recoveries often exceeding 97%.[6] Stable isotope-labeled standards are known to provide superior accuracy by effectively compensating for matrix effects.[3]Labeled 5-FU is more likely to mirror the extraction recovery and ionization of the analyte, leading to higher accuracy.[4]
Precision (%RSD or %CV) Good, with reported %RSD ranging from 1.6% to 11% within-run and 3.1% to 12% between runs in a specific validation.Excellent, with intra- and inter-assay variations typically less than 6%.[6]The chemical identity of labeled 5-FU with the analyte results in better correction for analytical variability and thus higher precision.[3]
Matrix Effect Compensation May not fully compensate for matrix effects due to differences in physicochemical properties compared to 5-FU.Highly effective at compensating for matrix-induced ion suppression or enhancement due to identical chemical properties and co-elution with the analyte.[3]In complex biological matrices, the superior matrix effect compensation of labeled 5-FU is a significant advantage for data reliability.
Cost and Availability Generally more cost-effective and readily available.More expensive to synthesize and may have longer lead times for custom orders.The higher cost of labeled 5-FU can be a consideration for high-throughput laboratories.

Experimental Protocols

The following are representative experimental protocols for the quantification of 5-FU in human plasma using either 5-bromouracil or labeled 5-FU as an internal standard, based on methodologies described in the literature.

Protocol 1: 5-FU Quantification using 5-Bromouracil as an Internal Standard

This protocol is adapted from a validated LC-MS/MS method for the determination of 5-FU in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.1 mL of human plasma, add the 5-bromouracil internal standard solution.

  • Perform serial extraction with an appropriate organic solvent.

  • Vortex mix the sample and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm).

    • Mobile Phase: 100% aqueous mobile phase.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-FU and 5-bromouracil.

Protocol 2: 5-FU Quantification using Labeled 5-FU as an Internal Standard

This protocol is based on a method utilizing a stable isotope-labeled internal standard for 5-FU analysis in plasma.[6]

1. Sample Preparation (Protein Precipitation):

  • To 300 µL of plasma, add 30 µL of the internal standard solution (1,3-¹⁵N₂-5FU).

  • Centrifuge the sample through a molecular weight cut-off filter to remove proteins.

  • To 70 µL of the deproteinized plasma, add 2 µL of 25% (w/v) formic acid.

  • Inject 50 µL of the final sample into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 50 mM formic acid (pH 2.6).

    • Mobile Phase B: Methanol.

    • Gradient Elution: A suitable gradient to separate 5-FU from endogenous interferences.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-FU: m/z 129 → 42

      • 1,3-¹⁵N₂-5FU: m/z 131 → 43[6]

Mandatory Visualizations

Experimental Workflow for 5-FU Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (5-Bromouracil or Labeled 5-FU) plasma->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection into LC-MS/MS evaporation->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification

Caption: A generalized workflow for the quantification of 5-FU in plasma using LC-MS/MS.

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil exerts its cytotoxic effects by interfering with DNA and RNA synthesis. After intracellular conversion to its active metabolites, it can lead to cell cycle arrest and apoptosis.

G 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP via FUdR FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_damage RNA Damage & Dysfunction FUTP->RNA_damage Incorporation into RNA TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_damage DNA Damage & Replication Inhibition FdUTP->DNA_damage Incorporation into DNA dUMP dUMP dTMP dTMP TS->dTMP dUMP->TS

Caption: The metabolic activation and mechanism of action of 5-Fluorouracil.

References

recovery and ion suppression evaluation for 5-FU extraction

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Extraction Methods for 5-Fluorouracil (5-FU) Analysis

For researchers and drug development professionals engaged in the analysis of 5-Fluorouracil (5-FU), selecting an appropriate sample extraction method is critical for ensuring accuracy, precision, and high-throughput. This guide provides a comparative overview of the three most common extraction techniques for 5-FU from plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The performance of each method is evaluated based on key analytical parameters such as recovery and ion suppression, supported by experimental data from various studies.

Data Presentation: Performance Comparison

The efficiency of an extraction method is primarily determined by its recovery rate—the percentage of the analyte successfully extracted from the matrix—and its ability to minimize matrix effects, particularly ion suppression in mass spectrometry-based analyses. The following table summarizes quantitative data from different studies, offering a comparative look at the performance of SPE, LLE, and PPT for 5-FU extraction.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT) followed by LLE
Recovery (%) >90% (Method dependent)[1]46.0 - 95.3%[2][3]79.9%[4]
Ion Suppression (%) Minimal (with modern sorbents)9.8 - 25.7%[3]>43.5% (Matrix Effect)[4]
Selectivity High[5]ModerateLow
Automation Potential HighModerateHigh
Solvent Consumption Low to ModerateHighLow

Note: Data is compiled from multiple studies and direct comparison should be made with caution as experimental conditions vary.

Signaling Pathway of 5-Fluorouracil

5-FU is a prodrug that undergoes intracellular conversion into three active metabolites which exert cytotoxic effects through two primary mechanisms: inhibition of DNA synthesis and disruption of RNA function. The metabolic and catabolic pathways are crucial for its efficacy and toxicity.

5-FU Signaling Pathway cluster_activation Anabolic Pathway (Activation) cluster_catabolism Catabolic Pathway (Inactivation) cluster_effects Cytotoxic Effects 5-FU 5-FU FUR FUR 5-FU->FUR UP FUDR FUDR 5-FU->FUDR TP FUMP FUMP FUDP FUDP FUMP->FUDP FUR->FUMP UK FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNR RNA_Proc RNA Processing & Function FUTP->RNA_Proc Incorporated into RNA FdUMP FdUMP FUDR->FdUMP TK TS Thymidylate Synthase (TS) FdUMP->TS Inhibits FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_Syn DNA Synthesis & Repair FdUTP->DNA_Syn Incorporated into DNA DPD DPD DHFU DHFU TS->DNA_Syn Required for DNA_Damage DNA Damage DNA_Syn->DNA_Damage leads to RNA_Dysfunction RNA Dysfunction RNA_Proc->RNA_Dysfunction leads to

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).

Experimental Workflows for 5-FU Extraction

The general workflow for analyzing 5-FU in plasma involves sample preparation, chromatographic separation, and detection. The key difference lies in the sample preparation step, where various extraction techniques are employed to isolate 5-FU from complex biological matrices.

5-FU Extraction Workflow cluster_methods Extraction Method Start Plasma Sample (with Internal Standard) LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PPT Protein Precipitation (PPT) Start->PPT Analysis LC-MS/MS Analysis LLE_add_solvent Add immiscible organic solvent LLE->LLE_add_solvent SPE_load Load onto SPE cartridge SPE->SPE_load PPT_add_solvent Add precipitating agent (e.g., Acid/Organic Solvent) PPT->PPT_add_solvent LLE_vortex Vortex & Centrifuge LLE_add_solvent->LLE_vortex LLE_collect Collect organic layer LLE_vortex->LLE_collect LLE_evap Evaporate & Reconstitute LLE_collect->LLE_evap LLE_evap->Analysis SPE_wash Wash to remove interferences SPE_load->SPE_wash SPE_elute Elute 5-FU SPE_wash->SPE_elute SPE_evap Evaporate & Reconstitute (if necessary) SPE_elute->SPE_evap SPE_evap->Analysis PPT_vortex Vortex & Centrifuge PPT_add_solvent->PPT_vortex PPT_collect Collect supernatant PPT_vortex->PPT_collect PPT_collect->Analysis

Caption: Comparative workflow for 5-FU extraction from plasma using different methods.

Experimental Protocols

Below are detailed methodologies for each of the key extraction techniques, synthesized from published research.

Liquid-Liquid Extraction (LLE) Protocol

This method relies on the partitioning of 5-FU between the aqueous plasma sample and an immiscible organic solvent.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., 5-Chlorouracil or ¹³C¹⁵N₂-labeled 5-FU)

  • Extraction Solvent: Ethyl acetate with 0.1% formic acid[6]

  • Reconstitution Solution: 0.1% formic acid in water[6]

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 50 µL of the plasma sample into a microcentrifuge tube.[6]

  • Internal Standard Spiking: Add 5 µL of the internal standard solution to the plasma sample.[6]

  • Protein Denaturation & Extraction: Add 500 µL of the extraction solvent (ethyl acetate with 0.1% formic acid).[6]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 16,100 x g) for 2 minutes to separate the aqueous and organic layers.[6]

  • Supernatant Transfer: Carefully transfer a 400 µL aliquot of the upper organic layer to a new tube, avoiding the protein pellet and aqueous layer.[6]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitution: Reconstitute the dried extract in 75 µL of the reconstitution solution.[6]

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

SPE utilizes a solid sorbent packed in a cartridge to selectively retain 5-FU while matrix interferences are washed away. This protocol is based on a method developed for mouse plasma using a strong anion-exchange cartridge.[5]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., 5-Chlorouracil)

  • Ammonium hydroxide solution (20% and 5%)

  • Methanol

  • Elution Solvent: 1% formic acid in 60:40 methanol-water[7]

  • Reconstitution Solution: 15% ammonium hydroxide in acetonitrile[7]

  • Strong anion-exchange SPE cartridges (e.g., Oasis MAX)[7]

  • SPE manifold, Centrifuge/Evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and 600 µL of 20% ammonium hydroxide solution.[7]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[7]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a gentle vacuum to draw the sample through.[7]

  • Washing: Wash the cartridge sequentially with 3 mL of 5% ammonium hydroxide solution and then 3 mL of methanol to remove interfering substances.[7]

  • Elution: Elute the retained 5-FU and IS from the cartridge using 1 mL of the elution solvent.[7]

  • Evaporation: Evaporate the eluent to dryness using a vacuum concentrator.[7]

  • Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solution.[7]

  • Analysis: Inject a 10 µL aliquot into the LC-MS/MS system.[7]

Protein Precipitation (PPT) Protocol

PPT is the simplest method, involving the addition of an organic solvent or acid to precipitate plasma proteins. While fast, it is the least clean method and may lead to significant ion suppression.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Precipitating Agent: 6% perchloric acid[8] or ice-cold acetonitrile/methanol

  • Vortex mixer, Centrifuge

Procedure:

  • Sample Aliquoting: Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard.

  • Precipitation: Add the precipitating agent. For an organic solvent like acetonitrile, a ratio of 3:1 (solvent:plasma) is common. For 6% perchloric acid, a 1:1 ratio can be used.[8]

  • Mixing: Vortex the mixture for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the 5-FU.

  • Analysis: Directly inject the supernatant into the LC-MS/MS system. (Note: An evaporation and reconstitution step may be required if the supernatant is not compatible with the initial mobile phase).

References

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of 5-Fluorouracil Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This is particularly critical for potent chemotherapeutic agents like 5-fluorouracil (5-FU), where accurate quantification directly impacts patient safety and therapeutic efficacy. This guide provides a comprehensive comparison of robustness testing for various analytical methods used for 5-FU analysis, supported by experimental data and detailed protocols.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This guide will delve into the robustness of the most commonly employed analytical technique for 5-FU, High-Performance Liquid Chromatography (HPLC), and compare it with other methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.

Robustness of HPLC Methods for 5-Fluorouracil Analysis: A Data-Driven Comparison

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted method for the quantification of 5-FU in pharmaceutical formulations and biological matrices.[1][2][3] Its robustness is a critical validation parameter that ensures the method's performance is reliable under routine laboratory conditions. The following tables summarize the typical parameters investigated during robustness testing of HPLC methods for 5-FU, along with representative experimental variations and their impact on the analytical results.

Table 1: Robustness Testing Parameters and Results for a 5-Fluorouracil HPLC Method

Parameter VariedVariationTypical Acceptance Criteria for ResultsReference
Mobile Phase Composition ± 2% of organic modifierRelative Standard Deviation (%RSD) < 2%[4]
pH of Mobile Phase Buffer ± 0.2 units%RSD of peak area and retention time < 2%[5]
Flow Rate ± 0.1 mL/min%RSD of peak area and retention time < 2%[2][4]
Column Temperature ± 5 °C%RSD of peak area and retention time < 2%[2]
Wavelength ± 2 nm%RSD of peak area < 2%[4]
Different Column Batch/Brand Comparison of resultsSystem suitability parameters met[2]

Table 2: Illustrative Data from Robustness Studies of 5-FU HPLC Methods

Study ReferenceParameter VariedVariationObserved Effect on Retention TimeObserved Effect on Peak Area (%RSD)
Viegas et al.Flow Rate0.7 and 0.9 mL/minNot significant< 2%
pH of Mobile Phase4.2 and 4.8Not significant< 2%
Column Temperature27°C and 30°CNot significant< 2%
Mattos et al.[2]Flow Rate0.9 and 1.1 mL/minNot specified< 3.51%
Column Temperature35°CNot specified< 3.51%
Different C18 ColumnVertical Chromatography Co.®Not specified< 3.51%

Experimental Protocols: A Closer Look at the Methodologies

To provide a practical context to the data, this section outlines the detailed experimental protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is a cornerstone for 5-FU analysis due to its simplicity and accessibility.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile.[1][2][3] The pH is usually adjusted to be in the acidic range.

  • Flow Rate: A flow rate of around 1.0 mL/min is often employed.[2]

  • Detection: UV detection is typically performed at the maximum absorbance wavelength of 5-FU, which is around 266 nm.[3]

  • Sample Preparation: For pharmaceutical formulations, a simple dilution with the mobile phase is usually sufficient. For biological matrices like plasma, a protein precipitation step followed by centrifugation and filtration is necessary to remove interferences.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical applications where low concentrations of 5-FU need to be quantified.[4][7][8]

Experimental Protocol:

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Column: Similar to HPLC, a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.[7]

  • Mobile Phase: The mobile phase is typically a gradient of an aqueous solution containing a volatile buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.[7]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 5-FU and an internal standard.[4][9]

  • Sample Preparation: Sample preparation often involves protein precipitation or liquid-liquid extraction to remove matrix components that can cause ion suppression.[4][7]

Immunoassay

Immunoassays offer a high-throughput and often automated alternative for 5-FU analysis, particularly in clinical settings for therapeutic drug monitoring.[10][11][12]

Principle:

These assays are typically competitive immunoassays.[10] In the assay, free 5-FU in the sample competes with a 5-FU conjugate for a limited number of binding sites on an antibody. The extent of binding is then measured, often using techniques like nanoparticle-based light scatter or absorbance, to determine the concentration of 5-FU in the sample.[10][12]

Performance:

Immunoassays are known for their speed and ease of use.[10] However, they may exhibit cross-reactivity with structurally related compounds, which can be a limitation compared to the high specificity of LC-MS/MS.[10]

Visualizing the Workflow and Method Comparison

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the robustness testing workflow and a comparative overview of the analytical methods.

Robustness_Testing_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis and Reporting Phase P1 Define Method Parameters and Ranges for Variation P2 Select Critical Quality Attributes (e.g., Peak Area, Retention Time) P1->P2 E1 Prepare Samples and Standards P2->E1 E2 Systematically Vary One Parameter at a Time E1->E2 E3 Analyze Samples Under Each Varied Condition E2->E3 A1 Collect and Process Data E3->A1 A2 Calculate Statistical Parameters (e.g., %RSD, Mean, SD) A1->A2 A3 Compare Results Against Acceptance Criteria A2->A3 A4 Document Findings in Validation Report A3->A4

Caption: A typical workflow for conducting a robustness test of an analytical method.

Caption: A comparison of key attributes for different 5-FU analytical methods.

Conclusion

The robustness of an analytical method is a critical attribute that ensures the generation of reliable and reproducible data. For the analysis of 5-fluorouracil, HPLC methods have demonstrated good robustness when key operational parameters are carefully controlled. While HPLC-UV remains a workhorse in many laboratories due to its accessibility and simplicity, the demand for higher sensitivity and specificity, especially in complex biological matrices, has driven the adoption of LC-MS/MS as the gold standard. Immunoassays, on the other hand, provide a valuable high-throughput option for clinical monitoring.

The choice of the most appropriate analytical method depends on the specific application, required sensitivity, sample matrix, and available resources. By understanding the principles of robustness testing and the comparative performance of different analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their analytical data for 5-fluorouracil.

References

A Comparative Guide to 5-Fluorouracil (5-FU) Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent, in patient plasma is critical for therapeutic drug monitoring and pharmacokinetic studies. Effective sample preparation is paramount to achieving reliable and reproducible results. This guide provides a detailed comparison of the most common methods for extracting 5-FU from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Performance Comparison of Extraction Methods

The choice of extraction method can significantly impact assay performance. Key parameters for comparison include recovery, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance of different 5-FU plasma extraction methods as reported in various studies.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) Not explicitly stated in the provided results, but generally lower than LLE and SPE.87.55 - 95.26%[1][2]96.2 ± 0.5%[3]
Precision (%RSD) Intra-day: <10%, Inter-day: <10%[1]Intra-run: 1.6 - 11%, Inter-run: 3.1 - 12%[4]Inter-day: 4.2 - 8.9%, Day-to-day: 5.2 - 10.6%[3]
Accuracy (%) 85.24 - 104.14%[1]Within-run: -9.9 to 11%, Between-runs: -2.1 to 5%[4]Not explicitly stated.
LLOQ (ng/mL) 10[1]10[1][4][5]5[3]
LOD (ng/mL) Not explicitly stated.10[5]5[3]

Experimental Protocols

Below are detailed methodologies for each of the three primary 5-FU extraction techniques from plasma.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup. It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.

Experimental Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma to ensure homogeneity.[6]

  • To 100 µL of plasma, add 50 µL of an internal standard solution.

  • Add 250 µL of acetonitrile to the mixture.[6]

  • Vortex the mixture for 5 seconds and then centrifuge at 14,800 rpm for 2 minutes.[6]

  • Filter the resulting supernatant through a 0.2 µm syringe filter.[6]

  • The filtered supernatant is then ready for injection into the analytical system (e.g., LC-MS/MS).[6]

G plasma Plasma Sample (100 µL) is Add Internal Standard (50 µL) plasma->is acn Add Acetonitrile (250 µL) is->acn vortex1 Vortex (5s) acn->vortex1 centrifuge Centrifuge (14,800 rpm, 2 min) vortex1->centrifuge filter Filter Supernatant (0.2 µm filter) centrifuge->filter analysis Inject for Analysis filter->analysis

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Experimental Protocol:

  • To a 0.1 mL human plasma sample, add the internal standard solution (e.g., 5-bromouracil).[4]

  • Perform serial extractions with an organic solvent such as a mixture of isopropanol and ethyl acetate (15:85, v/v) or ethyl acetate with 0.1% formic acid.[1][2][7][8]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.[7][8]

  • Centrifuge the sample for 2 minutes at 16,100 g to separate the organic and aqueous layers.[7][8]

  • Transfer the supernatant (organic layer) to a clean tube.[7][8]

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.[7][8]

  • Reconstitute the dried extract in a suitable solvent, such as 0.1% formic acid in water, prior to analysis.[7][8]

G plasma Plasma Sample (0.1 mL) + Internal Standard solvent Add Organic Solvent (e.g., Isopropanol/Ethyl Acetate) plasma->solvent vortex Vortex (30s) solvent->vortex centrifuge Centrifuge (16,100 g, 2 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent material, typically packed in a cartridge, to selectively adsorb the analyte of interest from the plasma sample. Interfering substances are washed away, and the purified analyte is then eluted for analysis. This method is known for providing high extraction yields.[3]

Experimental Protocol:

  • Condition an SPE cartridge (e.g., C18) with 5 mL of methanol, followed by 5 mL of deionized water, and then 5 mL of deionized water containing 0.1% v/v formic acid.[9]

  • Load the pre-treated plasma sample (e.g., 500 µL) onto the conditioned SPE cartridge.[3][9]

  • Wash the cartridge with 2 mL of n-Hexane to remove interfering substances.[9]

  • Elute 5-FU from the cartridge using an appropriate elution solvent, such as 0.5 mL of deionized water containing 0.05% formic acid and acetonitrile (95:5 v/v).[9]

  • The eluate, containing the purified 5-FU, is then collected for analysis.

G condition Condition SPE Cartridge (Methanol, Water, Formic Acid) load Load Plasma Sample condition->load wash Wash Cartridge (n-Hexane) load->wash elute Elute 5-FU (e.g., Water/Acetonitrile/Formic Acid) wash->elute collect Collect Eluate elute->collect analysis Inject for Analysis collect->analysis

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate extraction method for 5-FU from plasma is a critical decision that depends on the specific requirements of the assay, including desired sensitivity, sample throughput, and available instrumentation.

  • Protein Precipitation is the simplest and fastest method, making it suitable for high-throughput applications, though it may offer lower recovery and cleanliness compared to other methods.

  • Liquid-Liquid Extraction provides good extraction efficiency and is effective at minimizing background and ion suppression, making it a robust choice for many applications.[4]

  • Solid-Phase Extraction often yields the highest recovery and cleanest extracts, leading to lower limits of detection.[3] However, it is typically more time-consuming and costly than PPT and LLE.

Ultimately, the optimal method will balance the need for analytical performance with practical considerations of time and cost. For highly sensitive and specific quantification, SPE is often preferred, while LLE provides a reliable and balanced approach. PPT remains a viable option for rapid screening and high-throughput environments.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6-Dihydro-5-Fluorouracil-13C,15N2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of isotopically labeled antimetabolite compounds is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5,6-Dihydro-5-Fluorouracil-13C,15N2, aligning with established laboratory safety protocols.

The following procedures have been synthesized from safety data sheets (SDS) to ensure the safe handling and disposal of this compound. This compound is toxic if swallowed and is suspected of causing genetic defects and damage to fertility or an unborn child.[1][2] Adherence to these guidelines is critical for personnel safety and environmental protection.

Essential Safety and Hazard Information

A summary of critical safety information is presented below. This table serves as a quick reference for understanding the primary hazards associated with this compound.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral ToxicityToxic if swallowed.[2]Ingestion
Germ Cell MutagenicitySuspected of causing genetic defects.[1]Inhalation, Ingestion, Skin Contact
Reproductive ToxicitySuspected of damaging fertility or the unborn child.[1]Inhalation, Ingestion, Skin Contact
Skin Corrosion/IrritationCauses skin irritation.[1]Skin Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[1]Eye Contact
Specific target organ toxicityMay cause respiratory irritation.[1]Inhalation

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final waste handover.

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Consult Safety Data Sheet (SDS): Before handling the compound, thoroughly review the latest version of the SDS.

  • Work Area Designation: Conduct all disposal procedures within a designated area, preferably inside a chemical fume hood to mitigate inhalation risks.[1]

  • Assemble PPE: All personnel involved in the disposal process must wear the following PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat or chemical-resistant apron.

    • Closed-toe shoes.

  • Prepare Waste Container:

    • Use a clearly labeled, leak-proof, and sealable waste container.

    • The label should include:

      • "Hazardous Waste"

      • "this compound"

      • Associated hazard symbols (e.g., toxic).

Phase 2: Waste Collection and Containment
  • Solid Waste:

    • Carefully sweep up any solid this compound using non-sparking tools.[1][3]

    • Avoid generating dust.[1][3] If necessary, lightly moisten the solid with a suitable solvent (e.g., water, if compatible) to minimize dust.

    • Place the solid waste directly into the prepared hazardous waste container.

  • Contaminated Materials:

    • Dispose of all contaminated materials, including gloves, wipes, and disposable labware, in the same hazardous waste container.

  • Decontamination of Reusable Equipment:

    • Decontaminate any non-disposable equipment used during the process according to your institution's established procedures for cytotoxic compounds.

  • Container Sealing:

    • Securely seal the hazardous waste container.

    • Wipe the exterior of the container to remove any potential contamination.

Phase 3: Storage and Final Disposal
  • Temporary Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][3]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and strong bases.

  • Handover for Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all required waste disposal documentation is completed accurately.

    • Disposal must be in accordance with all local, regional, national, and international regulations.[2]

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural flow for the safe disposal of this compound and the associated decision-making process based on its hazards.

cluster_prep Phase 1: Preparation cluster_collect Phase 2: Collection cluster_dispose Phase 3: Disposal prep_sds Review SDS prep_area Designate Work Area (Chemical Fume Hood) prep_sds->prep_area prep_ppe Don Personal Protective Equipment (PPE) prep_area->prep_ppe prep_container Prepare Labeled Hazardous Waste Container prep_ppe->prep_container collect_solid Collect Solid Waste (Avoid Dust Generation) prep_container->collect_solid collect_contaminated Collect Contaminated Materials collect_solid->collect_contaminated collect_decon Decontaminate Reusable Equipment collect_contaminated->collect_decon collect_seal Seal and Wipe Waste Container collect_decon->collect_seal dispose_store Store in Designated Hazardous Waste Area collect_seal->dispose_store dispose_handover Handover to EHS or Licensed Contractor dispose_store->dispose_handover dispose_document Complete Disposal Documentation dispose_handover->dispose_document

Caption: Disposal Workflow for this compound.

cluster_hazards Identified Hazards cluster_actions Required Safety Actions start Hazard Identification: This compound toxic Acute Oral Toxicity mutagenic Suspected Germ Cell Mutagenicity reprotoxic Suspected Reproductive Toxicity irritant Skin/Eye/Respiratory Irritant action_ppe Mandatory PPE: Gloves, Goggles, Lab Coat toxic->action_ppe action_waste Segregate as Hazardous Waste toxic->action_waste action_disposal Disposal via Approved Waste Plant toxic->action_disposal mutagenic->action_ppe action_hood Work in Chemical Fume Hood mutagenic->action_hood mutagenic->action_waste reprotoxic->action_ppe reprotoxic->action_hood reprotoxic->action_waste irritant->action_ppe irritant->action_hood action_spill Specialized Spill Cleanup Protocol irritant->action_spill

Caption: Hazard-Based Safety Decision Logic.

References

Personal protective equipment for handling 5,6-Dihydro-5-Fluorouracil-13C,15N2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

For Immediate Action: In Case of Exposure

Exposure RouteImmediate First Aid
Ingestion Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[1]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes.[2][3] Seek medical attention.
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, a derivative of the antineoplastic drug 5-Fluorouracil, stringent adherence to PPE protocols is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[5][6]

Required PPE for Handling:

PPE ComponentSpecifications and Guidelines
Gloves Double gloving is required. Use chemotherapy-tested nitrile gloves.[2][7] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[8] Change gloves immediately if contaminated or damaged.[8]
Gown Wear a disposable, long-sleeved, lint-free gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[6][8]
Eye and Face Protection Use safety goggles or a full-face shield to protect against splashes or aerosols.[6][9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling the powder form outside of a containment device or cleaning up spills.[2][8]
Additional Protection Use shoe covers and a cap.[9] All PPE should be considered contaminated after use and disposed of as cytotoxic waste.

Operational Plan: Step-by-Step Handling Procedures

All handling of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ should occur within a designated area and inside a certified containment device to minimize exposure.

Preparation and Handling Workflow:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a biological safety cabinet (BSC) or a fume hood, to control for potential contamination.[3]

  • Surface Preparation: Cover the work surface with a plastic-backed absorbent pad to contain any potential spills. This pad should be disposed of as cytotoxic waste after completion of the work.[3][10]

  • Donning PPE: Before handling the compound, put on all required PPE in the correct order: shoe covers, gown, cap, inner gloves, eye/face protection, and outer gloves.

  • Handling the Compound:

    • If working with a solid form, handle it carefully to avoid generating dust.

    • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[9]

    • Transport the compound in a sealed, secondary container that is clearly labeled.[10]

  • Decontamination: After handling, decontaminate all surfaces with a suitable cleaning agent (e.g., detergent and water), followed by a thorough rinsing.[10] Do not use bleach as it can be reactive with 5-Fluorouracil.[3]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan

All materials contaminated with 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ are considered hazardous/cytotoxic waste and must be disposed of according to institutional and local regulations.

Disposal Procedures:

Waste TypeDisposal Instructions
Unused Compound and Empty Containers Dispose of as hazardous chemical waste.[2] Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is defaced and discarded.[10][12]
Contaminated PPE and Labware All disposable items, including gloves, gowns, absorbent pads, syringes, and vials, must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[10][12] This container is typically a yellow or other color-coded, puncture-resistant bin.
Sharps Needles, syringes with attached needles, and other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.[10][12]
Spill Cleanup Materials Any materials used to clean up spills, such as absorbent pads and wipes, must be disposed of as cytotoxic waste.[6] Spills should be immediately contained and cleaned up by trained personnel wearing appropriate PPE.[5][12] The area should then be decontaminated.

Visual Workflow for Safe Handling and Disposal

Safe Handling and Disposal of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Area (BSC/Fume Hood) don_ppe 2. Don Full PPE (Double Gloves, Gown, Eye Protection) prep_area->don_ppe handle_compound 3. Handle Compound (Avoid Aerosols/Dust) don_ppe->handle_compound transport 4. Use Secondary Containment for Transport handle_compound->transport decontaminate 5. Decontaminate Work Surfaces transport->decontaminate dispose_waste 6. Dispose of All Waste as Cytotoxic decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of cytotoxic compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydro-5-Fluorouracil-13C,15N2
Reactant of Route 2
5,6-Dihydro-5-Fluorouracil-13C,15N2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.